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  • Product: 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid
  • CAS: 23610-05-1

Core Science & Biosynthesis

Foundational

Technical Guide: 4-[(Z)-Amino(hydroxyimino)methyl]benzoic Acid

A Critical Intermediate for Heterocyclic Drug Design and Prodrug Strategies Executive Summary 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid (CAS: 23610-05-1), also known as 4-carboxybenzamidoxime , is a pivotal synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for Heterocyclic Drug Design and Prodrug Strategies

Executive Summary

4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid (CAS: 23610-05-1), also known as 4-carboxybenzamidoxime , is a pivotal synthetic intermediate in medicinal chemistry.[1] Its primary utility lies in its role as a stable, reactive precursor for the construction of 1,2,4-oxadiazole rings —a privileged scaffold in modern drug discovery. Furthermore, the compound serves as a model substrate for amidoxime prodrug strategies , designed to enhance the oral bioavailability of polar amidine-based therapeutics.

This guide provides a comprehensive technical analysis of its synthesis, chemical reactivity, and application in developing bioisosteric drug candidates.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid
Common Synonyms 4-Carboxybenzamidoxime; 4-Amidinobenzoic acid oxime
CAS Number 23610-05-1
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Stereochemistry (Z)-isomer (stabilized by intramolecular H-bonding)
pKa ~3.5 (COOH), ~11.0 (Amidoxime OH)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Structural Significance

The molecule features two distinct functional handles:[1]

  • Carboxylic Acid (Position 1): Allows for further coupling (e.g., amide coupling) or serves as a polar anchor.[1]

  • Amidoxime Group (Position 4): A bidentate nucleophile capable of reacting with electrophiles (acyl chlorides, anhydrides) to form heterocycles.[1] The (Z)-configuration is thermodynamically favored due to an intramolecular hydrogen bond between the oxime oxygen and the amino hydrogen.

Core Application: Synthesis of 1,2,4-Oxadiazoles

The most significant application of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid is its use as a building block for 3,5-disubstituted-1,2,4-oxadiazoles .[1]

Why 1,2,4-Oxadiazoles?

In drug design, the 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides.[2] It offers:

  • Metabolic Stability: Resistant to hydrolysis by esterases and peptidases.

  • Improved Lipophilicity: Often enhances membrane permeability compared to the parent amide.

  • Geometry: Mimics the spatial arrangement of peptide bonds.

Reaction Mechanism

The transformation involves two key steps:

  • O-Acylation: The amidoxime oxygen attacks an acylating agent (e.g., acid chloride or anhydride).[1]

  • Cyclodehydration: Heating facilitates ring closure with the elimination of water.

OxadiazoleSynthesis Start 4-Cyanobenzoic Acid Inter 4-[(Z)-Amino(hydroxyimino) methyl]benzoic Acid (The Topic) Start->Inter + NH2OH (Nucleophilic Addition) Acyl O-Acyl Amidoxime Intermediate Inter->Acyl + R-COCl / Base (O-Acylation) Product 3-(4-Carboxyphenyl)-5-R -1,2,4-Oxadiazole Acyl->Product Heat / -H2O (Cyclodehydration)

Figure 1: Synthetic pathway from nitrile precursor to the bioactive 1,2,4-oxadiazole scaffold.[1]

Secondary Application: Amidoxime Prodrug Moiety

While primarily a synthetic intermediate, the functional group present in this compound represents a critical strategy in prodrug design.[1]

The Problem: Amidine Bioavailability

Many serine protease inhibitors (e.g., thrombin inhibitors) contain highly basic amidine groups (pKa ~11-12), which are protonated at physiological pH.[1] This charge prevents passive diffusion across the intestinal membrane, resulting in poor oral bioavailability.

The Solution: Amidoxime Masking

Converting the amidine to an amidoxime (as seen in this benzoic acid derivative) reduces the basicity (pKa ~5-6), making the molecule neutral at intestinal pH and significantly improving absorption.[1]

In Vivo Activation: Once absorbed, the amidoxime is reduced back to the active amidine by the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system found in the liver and kidneys.[1]

ProdrugActivation Prodrug Amidoxime Prodrug (Neutral, Permeable) Liver Liver/Kidney (mARC Enzyme System) Prodrug->Liver Absorption Drug Active Amidine Drug (Basic, Potent) Liver->Drug Enzymatic Reduction (N-OH -> N-H)

Figure 2: The metabolic activation pathway of amidoxime prodrugs.[1]

Experimental Protocols

Protocol A: Synthesis of 4-[(Z)-Amino(hydroxyimino)methyl]benzoic Acid

Based on optimized procedures for high purity (Ref 1, 3).

Reagents:

  • 4-Cyanobenzoic acid (1.0 eq)[1]

  • Hydroxylamine hydrochloride (2.0 eq)[1]

  • Potassium carbonate (1.5 eq)[1]

  • 8-Hydroxyquinoline (0.1 eq) – Critical additive to prevent amide side-products.

  • Solvent: Ethanol/Water (5:2 v/v)

Procedure:

  • Dissolution: Dissolve 4-cyanobenzoic acid in the Ethanol/Water mixture.

  • Addition: Add Hydroxylamine HCl and Potassium Carbonate.

  • Catalysis: Add 8-Hydroxyquinoline. This chelating agent suppresses the formation of the primary amide (4-carbamoylbenzoic acid) by sequestering trace metals that catalyze hydration.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by HPLC for the disappearance of the nitrile peak.

  • Isolation: Cool to room temperature. Dilute with water to precipitate the product.

  • Filtration: Filter the white/off-white solid and wash with cold water.

  • Drying: Dry under vacuum at 45°C.

  • Yield: Typically >90%.

Protocol B: General Conversion to 1,2,4-Oxadiazole Derivative

Reagents:

  • 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid (1.0 eq)[1]

  • Carboxylic Acid Anhydride (e.g., Acetic Anhydride) (Excess)[1]

  • Pyridine (Catalytic)[3]

Procedure:

  • Suspend the amidoxime in the anhydride.

  • Add catalytic pyridine.

  • Heat to 100–110°C for 2–4 hours.

  • Pour the reaction mixture into ice water.

  • The 1,2,4-oxadiazole product will precipitate. Filter and recrystallize from ethanol.

References

  • ChemicalBook. (n.d.). 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis. Retrieved from

  • Vereshchagin, A. N., et al. (2025).[1] Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Russian Chemical Reviews. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9644611, Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate. Retrieved from [1]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: enzymes and mechanisms. Drug Metabolism Reviews, 34(3), 565-579.

Sources

Exploratory

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid chemical properties

[1][2] Executive Summary 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (CAS: 23610-05-1), often referred to as 4-amidoximobenzoic acid, represents a critical pharmacophore in medicinal chemistry.[1][2] It serves a dual r...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (CAS: 23610-05-1), often referred to as 4-amidoximobenzoic acid, represents a critical pharmacophore in medicinal chemistry.[1][2] It serves a dual role: as a robust precursor for the synthesis of 1,2,4-oxadiazole heterocycles and as a bioisosteric prodrug moiety for amidines.

This guide provides a comprehensive technical analysis of the molecule, moving beyond basic properties to explore the stereoelectronic factors governing its stability, its reductive metabolism via the mitochondrial mARC system, and validated protocols for its synthesis and derivatization.

Molecular Architecture & Stereochemistry[2][3]

The Z-Isomer Dominance

While amidoximes can theoretically exist in both E (anti) and Z (syn) configurations regarding the C=N bond, the isolated crystalline form of 4-amidoximobenzoic acid is predominantly the (Z)-isomer .[2]

  • Thermodynamic Driver: The (Z)-configuration is stabilized by an intramolecular hydrogen bond between the oxime hydroxyl proton and the amine nitrogen lone pair (or conversely, between the amine proton and oxime oxygen, depending on the specific tautomer).

  • Tautomerism: In solution, the molecule exists in equilibrium between the amidoxime form and the minor tautomeric zwitterionic form.[2][3] However, in the solid state, the neutral amidoxime structure prevails.

Physicochemical Profile

The molecule is amphoteric, possessing an acidic carboxylic acid group and a weakly basic amidoxime group.

PropertyValue / CharacteristicStructural Causality
Molecular Formula C₈H₈N₂O₃-
Molecular Weight 180.16 g/mol -
pKa (COOH) ~3.6 - 3.9Electron-withdrawing effect of the amidoxime group slightly increases acidity compared to benzoic acid (4.2).[1][2]
pKa (Amidoxime) ~5.2 (Protonated)The amidoxime group is significantly less basic than an amidine (pKa ~11) due to the electronegative oxygen.[1]
Solubility Low in Water (Neutral pH)At pH 7, the species is largely anionic (COO⁻/Neutral Amidoxime), but aggregation limits solubility.[2] Soluble in DMSO, DMF.[2]
LogP ~0.83Moderate lipophilicity allows for passive membrane permeability.[1][2]

Synthetic Methodology

Validated Synthesis Protocol

Reaction: Nucleophilic addition of hydroxylamine to 4-cyanobenzoic acid.[1][2]

Critical Control Point: The reaction must be controlled to prevent the formation of the amide byproduct (via hydrolysis) or the O-acyl hydroxylamine.

Reagents:
  • 4-Cyanobenzoic acid (1.0 eq)[4][1][2]

  • Hydroxylamine hydrochloride (2.0 eq)[4][1]

  • Potassium Carbonate (K₂CO₃) (1.5 eq) or Triethylamine (2.2 eq)[1]

  • Solvent: Ethanol/Water (2:1 v/v)[1]

Step-by-Step Workflow:
  • Preparation: Dissolve 4-cyanobenzoic acid in the Ethanol/Water mixture.

  • Activation: Add K₂CO₃ followed by Hydroxylamine HCl. The base liberates free hydroxylamine in situ.

    • Note: Using free hydroxylamine (50% aq.[1][2] solution) is possible but less stable than the HCl salt method.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

    • Monitoring: Monitor via HPLC or TLC (Mobile phase: DCM/MeOH 9:1). The nitrile peak will disappear, replaced by the more polar amidoxime.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with 1N HCl to pH ~5–6 to precipitate the Z-isomer.[1][2]

    • Filter the white/off-white solid.[1][2]

  • Purification: Recrystallize from water or ethanol to remove trace amide byproducts.[1][2]

Visualization: Synthesis & Isomerization

The following diagram illustrates the synthetic pathway and the stabilization of the Z-isomer.

Synthesis Nitrile 4-Cyanobenzoic Acid Intermed Tetrahedral Intermediate Nitrile->Intermed + NH2OH (Nucleophilic Attack) Z_Iso 4-[(Z)-amidoximo]benzoic acid (Thermodynamically Stable) Intermed->Z_Iso Fast Intramol. H-Bond E_Iso (E)-Isomer (Kinetic/Minor) Intermed->E_Iso Slow E_Iso->Z_Iso Isomerization (Acid/Base Catalyzed)

Caption: Synthesis of 4-amidoximobenzoic acid favoring the Z-isomer via H-bond stabilization.

Reactivity: The 1,2,4-Oxadiazole Gateway

For drug discovery, this molecule is a primary scaffold for constructing 1,2,4-oxadiazoles, a common bioisostere for esters and amides.

Tiemann Rearrangement / Cyclization: Reaction with carboxylic acid derivatives (e.g., acid chlorides or anhydrides) followed by heating leads to O-acylation followed by cyclodehydration.[1][2]

  • Protocol Insight: If reacting with an acid chloride, perform the O-acylation at 0°C in Pyridine/DCM, then heat to 110°C in Toluene or DMF to force the cyclization to the oxadiazole.[2]

Biological Context: The Prodrug Concept (mARC)

4-Amidoximobenzoic acid acts as a prodrug for 4-amidinobenzoic acid .[1][2] Amidines are often too basic (pKa ~11) and hydrophilic for oral bioavailability.[1] The amidoxime modification masks this basicity, improving absorption.

Once absorbed, the N-O bond is reduced by the Mitochondrial Amidoxime Reducing Component (mARC) system.[2][5][6][7]

The mARC Mechanism

The reduction is not performed by Cytochrome P450 but by a specific molybdenum-containing enzyme system in the outer mitochondrial membrane.

  • Enzyme: mARC1 or mARC2 (Molybdenum cofactor).[1][2]

  • Electron Donor: NADH.[1][2]

  • Transport Chain: NADH

    
     Cytochrome b5 Reductase (Cyb5R) 
    
    
    
    Cytochrome b5 (Cyb5)
    
    
    mARC
    
    
    Substrate.[1][2]
Visualization: Metabolic Activation Pathway

mARC_Pathway Prodrug 4-Amidoximobenzoic Acid (Prodrug: High Permeability) Complex mARC Enzyme Complex (Mitochondrial Outer Membrane) Prodrug->Complex Substrate Binding Active 4-Amidinobenzoic Acid (Active: High Basicity) Complex->Active N-Reduction (Loss of H2O) NADH NADH Cyb5R Cyb5 Reductase NADH->Cyb5R e- Transfer Cyb5 Cytochrome b5 Cyb5R->Cyb5 e- Transfer Cyb5->Complex e- Transfer

Caption: Reductive activation of the amidoxime prodrug by the mARC mitochondrial system.[1]

References

  • Synthesis & Isomerism: Dignam, K. J., & Hegarty, A. F. (1977).[2] Rapid uncatalysed and acid catalysed Z–E-isomerisation of amidoximes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1457-1462. Link

  • mARC Mechanism: Havemeyer, A., et al. (2010).[1][2] The mitochondrial amidoxime reducing component (mARC) involved in detoxification of N-hydroxylated compounds.[1][5][6][7][8] Drug Metabolism Reviews, 42(S1).[1][2] Link

  • Prodrug Application: Clement, B., et al. (2005).[1][2] The N-reductive metabolism of amidoximes and its application in prodrug strategies. Current Drug Metabolism, 6(2), 163-181.[1][2] Link

  • Tautomerism Data: Koptelov, Y. B., et al. (2017).[1][2] Tautomerism of amidoximes and other oxime species. Journal of Physical Organic Chemistry, 30(10).[1][2] Link[1]

  • General Properties: PubChem Compound Summary for CID 23610-05-1. Link[1]

Sources

Foundational

Technical Whitepaper: 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

Synthesis, Structural Dynamics, and Medicinal Chemistry Applications[1] CAS Number: 23610-05-1 Formula: C₈H₈N₂O₃ Molecular Weight: 180.16 g/mol [1][2] Executive Summary 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Structural Dynamics, and Medicinal Chemistry Applications[1]

CAS Number: 23610-05-1 Formula: C₈H₈N₂O₃ Molecular Weight: 180.16 g/mol [1][2]

Executive Summary

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (CAS 23610-05-1) is a critical pharmacophore intermediate belonging to the benzamidoxime class.[1] Structurally, it consists of a benzoic acid moiety substituted at the para position with an amidoxime group. In drug discovery, this compound serves two primary roles: as a prodrug scaffold for 4-amidinobenzoic acid derivatives (improving oral bioavailability via the mARC metabolic pathway) and as a synthetic precursor for 1,2,4-oxadiazole heterocycles, which act as hydrolytically stable bioisosteres for esters and amides.

This guide provides a rigorous technical analysis of its synthesis, Z-isomer stabilization, and application in medicinal chemistry.

Chemical Identity & Structural Analysis[3][4][5][6][7]
2.1 The Z-Isomer Stability

While amidoximes can theoretically exist in E (trans) or Z (cis) configurations regarding the C=N bond, CAS 23610-05-1 is explicitly defined as the (Z)-isomer .[1]

  • Thermodynamic Preference: The (Z)-configuration is thermodynamically favored due to an intramolecular hydrogen bond between the hydroxyl proton of the oxime and the amine nitrogen. This forms a pseudo-5-membered ring, significantly stabilizing the structure compared to the (E)-isomer.[1]

  • Solubility Profile: The zwitterionic nature (carboxylic acid + basic amidoxime) results in poor solubility in non-polar solvents and moderate solubility in alcohols/water mixtures.

Table 1: Physicochemical Properties

PropertyValueContext
pKa (Acid) ~3.8Carboxylic acid moiety
pKa (Base) ~4.5 - 5.0Amidoxime nitrogen (protonation occurs at the imine N)
LogP 0.35Low lipophilicity; requires prodrug strategies for CNS penetration
H-Bond Donors 3-COOH, -NH₂, =N-OH
H-Bond Acceptors 4-COOH, =N-, -OH
Synthetic Protocol: Nitrile Addition

The synthesis of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid is a nucleophilic addition of hydroxylamine to 4-cyanobenzoic acid.[1] This protocol is optimized for yield and purity, minimizing the formation of the amide byproduct.

3.1 Reagents & Materials[1][3]
  • Substrate: 4-Cyanobenzoic acid (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 eq)[2]

  • Base: Potassium Carbonate (K₂CO₃) (1.5 eq) or Triethylamine (2.0 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

  • Catalyst: 8-Hydroxyquinoline (0.1 eq) (Optional: acts as a metal chelator to prevent decomposition)[1]

3.2 Step-by-Step Methodology
  • Preparation: Dissolve 4-cyanobenzoic acid (500 mg, 3.4 mmol) in Ethanol (15 mL).

  • Activation: Add a solution of K₂CO₃ (705 mg, 5.1 mmol) in Water (5 mL) to the nitrile solution. Stir for 10 minutes at room temperature to generate the carboxylate salt (improves solubility).

  • Addition: Add Hydroxylamine hydrochloride (472 mg, 6.8 mmol) slowly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via HPLC or TLC (Eluent: DCM/MeOH 9:1). The nitrile peak should disappear, replaced by the more polar amidoxime.

  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate under reduced pressure to remove Ethanol.

    • Acidify the remaining aqueous residue with 1N HCl to pH ~5.0. Critical: Do not acidify below pH 3, or the amidoxime may hydrolyze to the amide.

    • The product will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under vacuum at 40°C. Recrystallize from Ethanol/Water if necessary.

3.3 Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the free hydroxylamine amine on the electrophilic nitrile carbon.

SynthesisMechanism cluster_0 Reagent Activation cluster_1 Nucleophilic Addition NH2OH_HCl NH2OH·HCl FreeNH2OH NH2OH (Free Base) NH2OH_HCl->FreeNH2OH Deprotonation Base Base (K2CO3) Base->FreeNH2OH Intermediate N-Hydroxyimidamide Intermediate FreeNH2OH->Intermediate Nucleophilic Attack on Nitrile C Nitrile 4-Cyanobenzoic Acid (Electrophile) Nitrile->Intermediate Product 4-[(Z)-amino(hydroxyimino) methyl]benzoic acid Intermediate->Product Tautomerization & Z-Stabilization

Figure 1: Mechanism of amidoxime formation from nitrile precursors.[1]

Medicinal Chemistry Applications
4.1 The Prodrug Strategy (mARC Pathway)

Amidine-containing drugs (e.g., thrombin inhibitors, antiparasitics) often suffer from poor oral bioavailability due to the high basicity (pKa ~11) of the amidine group, which remains protonated at physiological pH.

The amidoxime moiety in CAS 23610-05-1 acts as a prodrug .[1] It is less basic (pKa ~5) and more lipophilic, allowing for better passive absorption. Once absorbed, it is enzymatically reduced back to the active amidine by the mitochondrial Amidoxime Reducing Component (mARC) system.

mARC_Pathway cluster_Enzyme mARC Enzyme Complex Prodrug Amidoxime Prodrug (CAS 23610-05-1) Absorption GI Tract Absorption (Improved Permeability) Prodrug->Absorption Liver Hepatic Metabolism (Mitochondria) Absorption->Liver mARC mARC Protein (Mo-cofactor) Liver->mARC ActiveDrug Active Amidine (4-Amidinobenzoic acid) mARC->ActiveDrug N-Reduction CytB5 Cytochrome b5 CytB5->mARC e- transfer NADH NADH / Cyt b5 Reductase NADH->CytB5 e- transfer

Figure 2: Bioactivation of amidoxime prodrugs via the mARC mitochondrial system.[1]

4.2 Synthetic Utility: 1,2,4-Oxadiazole Formation

This compound is a key building block for synthesizing 1,2,4-oxadiazoles.[1] By reacting the amidoxime with an activated carboxylic acid (or acyl chloride), the intermediate O-acylamidoxime is formed, which cyclizes upon heating to yield the oxadiazole ring. This heterocycle is a stable bioisostere for esters and amides, often used to improve metabolic stability.

Analytical Profiling

To validate the synthesis of CAS 23610-05-1, the following analytical signals are diagnostic:

  • IR Spectroscopy:

    • Broad band at 3100–3400 cm⁻¹ (O-H and N-H stretch).

    • Strong peak at ~1660 cm⁻¹ (C=N stretch).

    • Absence of sharp Nitrile peak at ~2230 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • δ 10.0–11.0 ppm (s, 1H, N-OH ).

    • δ 7.8–8.0 ppm (m, 4H, Aromatic protons).

    • δ 5.8–6.0 ppm (s, 2H, -NH₂ ).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 181.06 m/z.

Safety & Handling
  • Thermal Instability: Amidoximes can undergo rearrangement (Beckmann-type) or decomposition at high temperatures.[1] Do not heat the dry solid above 100°C.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is sensitive to moisture and can slowly hydrolyze to the amide over time.

References
  • Clement, B. (2002).[4] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1][4] Drug Metabolism Reviews, 34(3), 565–579.[4] Link

  • Kitamura, K., et al. (2001). Synthesis and evaluation of amidoxime derivatives as prodrugs of factor Xa inhibitors. Chemical and Pharmaceutical Bulletin, 49(3), 268-277. Link

  • Havemeyer, A., et al. (2006). Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme. Journal of Biological Chemistry, 281(40), 30099-30103. Link

  • PubChem Compound Summary. (2025). Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (Related Ester).[1][5][6] National Center for Biotechnology Information. Link

Sources

Exploratory

Predicted mechanism of action of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

This technical guide details the predicted mechanism of action (MoA) for 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (also known as 4-amidoximobenzoic acid ). Based on its chemical structure, this molecule functions as...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the predicted mechanism of action (MoA) for 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (also known as 4-amidoximobenzoic acid ).

Based on its chemical structure, this molecule functions as a bioreversible prodrug moiety designed to overcome the poor oral bioavailability of benzamidine-based serine protease inhibitors. Its mechanism is bipartite: (1) Metabolic Bioactivation via the mitochondrial mARC system, and (2) Target Engagement where the active metabolite inhibits coagulation factors or trypsin-like proteases.

Executive Summary

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid is a prodrug scaffold belonging to the class of benzamidoximes . It is pharmacologically inactive in its native form. Its primary function is to serve as an orally bioavailable precursor to 4-amidinobenzoic acid (and its derivatives).

  • Mechanism Class : Metabolic Prodrug (Bio-precursor).

  • Bioactivation Pathway : N-reduction by the mARC (Mitochondrial Amidoxime Reducing Component) system.[1][2][3][4]

  • Ultimate Target : Serine Proteases (e.g., Thrombin, Factor Xa, Factor VIIa).[5]

  • Physiological Rationale : The amidoxime group (

    
    ) replaces the highly basic amidine group (
    
    
    
    ), facilitating passive intestinal absorption before reconversion to the active cation.

Chemical Identity & Structural Logic

The Amidoxime Moiety

The defining feature of the molecule is the (Z)-amino(hydroxyimino)methyl group, chemically classified as an amidoxime .

  • Configuration : The (Z)-isomer indicates that the hydroxyl group (-OH) and the amino group (-NH

    
    ) are positioned on the same side of the C=N double bond (Zusammen). This configuration is thermodynamically stabilized by an intramolecular hydrogen bond, making it the preferred form for pharmaceutical formulation.
    
  • Lipophilicity Switch : Unlike the protonated, charged amidine found in active protease inhibitors, the amidoxime is uncharged at physiological pH (7.4), significantly enhancing membrane permeability.

Relationship to Active Drugs

This molecule represents the core scaffold used in oral anticoagulants and fibrinogen antagonists.

  • Prodrug : 4-amidoximobenzoic acid (or its esters).

  • Active Metabolite : 4-amidinobenzoic acid.[5]

  • Notable Analogs : The same bioactivation logic applies to Ximelagatran (direct thrombin inhibitor) and Xemilofiban (GP IIb/IIIa antagonist).

Core Mechanism I: Metabolic Bioactivation (The mARC Pathway)

The critical step in the mechanism of action is the in vivo reduction of the amidoxime to the amidine. This is not a spontaneous chemical event but an enzymatic process driven by the Mitochondrial Amidoxime Reducing Component (mARC) .

The Enzymatic Complex

The reduction occurs primarily in the liver and kidney mitochondria and involves a three-component electron transport chain:

  • NADH-Cytochrome b5 Reductase (CYB5R) : Extracts electrons from NADH.[1]

  • Cytochrome b5 (CYB5) : Acts as the electron carrier.

  • mARC (Isoforms 1 & 2) : The terminal molybdenum-containing enzyme that binds the amidoxime substrate and catalyzes the N-reduction.[1]

The Reaction

The mARC enzyme cleaves the N-O bond of the amidoxime, releasing water and generating the amidine.



Visualization: The Bioactivation Pathway

The following diagram illustrates the electron flow and enzymatic conversion.

mARC_Pathway NADH NADH Reductase NADH-Cyt b5 Reductase NADH->Reductase e- transfer CytB5 Cytochrome b5 (Ox/Red) Reductase->CytB5 e- transfer mARC mARC Enzyme (Mo-Cofactor) CytB5->mARC e- transfer Active Active Metabolite: 4-Amidinobenzoic Acid (Active, Charged) mARC->Active N-Reduction (-H2O) Prodrug Prodrug: 4-Amidoximobenzoic Acid (Inactive, Lipophilic) Prodrug->mARC Substrate Binding

Caption: The mARC-mediated electron transport chain converting the inactive amidoxime prodrug to the active amidine inhibitor.

Core Mechanism II: Pharmacological Target Engagement[2]

Once converted, the 4-amidinobenzoic acid moiety functions as a competitive inhibitor of trypsin-like serine proteases.

The S1 Specificity Pocket

Serine proteases (Thrombin, Factor Xa, Trypsin) possess a deep specificity pocket (S1) designed to recognize the positively charged side chains of Arginine or Lysine residues on their natural substrates.

  • The Salt Bridge : The bottom of the S1 pocket contains a highly conserved Aspartate residue (Asp189 in trypsin numbering) .

  • Binding Mode : The amidine group of the active metabolite mimics the guanidinium group of Arginine.[6] It enters the S1 pocket and forms a bidentate salt bridge with the carboxylate of Asp189.

Inhibition Kinetics
  • Type : Competitive, Reversible.

  • Effect : By occupying the S1 pocket, the molecule prevents the enzyme from binding and cleaving its physiological substrates (e.g., Fibrinogen, Prothrombin), thereby halting the coagulation cascade.

Visualization: Binding Mode

Binding_Mode Asp189 Aspartate 189 (Anionic Anchor) Gly219 Glycine 219 (Backbone H-Bond) Ser190 Serine 190 (H-Bond) Amidine Active Ligand: 4-Amidinobenzoic Acid (Cationic Head) Amidine->Asp189 Salt Bridge (Critical) Amidine->Gly219 H-Bond Amidine->Ser190 H-Bond

Caption: Schematic of the salt bridge interaction between the generated amidine moiety and the S1 pocket of a serine protease.

Experimental Validation Protocols

To confirm this mechanism for 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid, the following protocols are recommended.

Protocol A: In Vitro mARC Reduction Assay

Purpose : To verify that the molecule is a substrate for the mARC system.

  • System : Use human liver microsomes (HLM) or recombinant mARC1/2 reconstituted with Cyt b5 and NADH-b5 reductase.

  • Incubation :

    • Mix 50 µM test compound with the enzyme system in phosphate buffer (pH 7.4).

    • Initiate reaction with 1 mM NADH.

    • Incubate at 37°C for 0, 15, 30, and 60 minutes.

  • Analysis :

    • Quench with ice-cold acetonitrile.

    • Analyze via LC-MS/MS.

    • Monitor : Disappearance of parent (m/z 181 [M+H]+) and appearance of the amidine metabolite (m/z 165 [M+H]+).

    • Control : Run parallel incubation without NADH (should show no conversion).

Protocol B: Serine Protease Inhibition Assay

Purpose : To confirm the active metabolite (but not the prodrug) inhibits the target.

  • Enzyme : Purified Human Thrombin or Factor Xa.

  • Substrate : Chromogenic substrate (e.g., S-2238 for Thrombin).

  • Procedure :

    • Prepare serial dilutions of (A) The parent amidoxime and (B) The synthesized amidine metabolite.

    • Incubate enzyme with inhibitor for 10 min at 37°C.

    • Add chromogenic substrate and monitor absorbance at 405 nm (pNA release).

  • Expected Result :

    • Parent (Amidoxime) :

      
       (Inactive/Weak).
      
    • Metabolite (Amidine) :

      
       in nanomolar/low micromolar range (Active).
      

Summary of Physicochemical Properties

PropertyProdrug (Amidoxime)Active Metabolite (Amidine)Impact
Structure


Chemical transformation
Basicity (

)


Protonation state at pH 7.4
Charge (pH 7.4) NeutralPositive (+1)Membrane permeability
LogP Moderate (Lipophilic)Low (Hydrophilic)Oral Absorption vs. Solubility
Target Affinity LowHighTherapeutic effect

References

  • Clement, B., et al. (2010). "The mitochondrial amidoxime reducing component (mARC): a new enzyme system of drug metabolism."[2] Drug Metabolism Reviews.

  • Havemeyer, A., et al. (2009). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry.

  • Plouffe, D., et al. (2008). "The mitochondrial amidoxime reducing component (mARC) and its role in detoxification and prodrug activation." Biochemical Journal.

  • Gustafsson, D., et al. (2001). "The pharmacokinetics and pharmacodynamics of ximelagatran, an oral direct thrombin inhibitor." Clinical Pharmacokinetics.

  • Kotthaus, J., et al. (2011). "Reduction of Nω-hydroxy-L-arginine by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal.

Sources

Foundational

A Technical Guide to Determining the Aqueous and DMSO Solubility of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid for Preclinical Research

Abstract Part 1: Physicochemical Profile and Theoretical Solubility Considerations 1.1 Molecular Structure and Properties 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid is an organic compound with the molecular formula C₈...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract
Part 1: Physicochemical Profile and Theoretical Solubility Considerations
1.1 Molecular Structure and Properties

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid is an organic compound with the molecular formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol .[1]

Structure:

(A simplified 2D representation of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid)

The molecule's key functional groups are:

  • Carboxylic Acid (-COOH): A polar, acidic group capable of donating a hydrogen bond and becoming ionized (deprotonated) at physiological and basic pH. This group is expected to contribute significantly to aqueous solubility, particularly at pH values above its pKa.

  • Amidoxime (or Hydroxyguanidine) Group (-C(NH₂)=NOH): This group contains both an amine (-NH₂) and an oxime (-NOH) moiety. It is polar and contains multiple hydrogen bond donors and acceptors, which should enhance solubility in polar solvents. The basicity of the amino group and the acidity of the hydroxyl group suggest complex acid-base behavior.

  • Aromatic Ring (Benzene): A nonpolar, hydrophobic core that generally limits aqueous solubility.

1.2 Predicted Solubility Behavior

A qualitative prediction of solubility can be derived from the compound's structure:

  • In Water: The presence of three polar, ionizable functional groups suggests that the compound will exhibit some degree of aqueous solubility. However, the rigid, hydrophobic benzene ring will counteract this. The solubility in water is expected to be highly dependent on pH. At low pH, the amino group will be protonated (-NH₃⁺), and at high pH, the carboxylic acid and potentially the oxime hydroxyl will be deprotonated (-COO⁻ and =NO⁻), increasing solubility in both extremes compared to the isoelectric point where the molecule is neutral. The pKa of the carboxylic acid on a benzoic acid ring is typically around 4.2. The pKa of the protonated amine and the oxime can vary but are crucial for the overall pH-solubility profile. For instance, the pKa of 4-hydroxybenzoic acid's carboxylic group is 4.54.[2]

  • In DMSO: Dimethyl sulfoxide is a powerful, polar aprotic solvent. It is an excellent hydrogen bond acceptor and can effectively solvate a wide range of organic molecules.[3] Given the multiple polar functional groups on 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid, it is predicted to have high solubility in 100% DMSO. This makes DMSO a suitable solvent for preparing high-concentration stock solutions for screening and in vitro assays.

Part 2: Foundational Concepts in Solubility Assessment

In drug discovery, two distinct types of solubility are measured: thermodynamic and kinetic. Both provide critical, albeit different, insights into a compound's behavior.

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent at equilibrium.[4] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate for an extended period (typically 24-72 hours).[5][6] This "gold standard" measurement is crucial for biopharmaceutical classification (BCS) and formulation development. The shake-flask method is the most reliable technique for its determination.[7]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, typically initiated by diluting a concentrated DMSO stock solution into an aqueous buffer.[8] This method is high-throughput and mimics the conditions of many in vitro biological assays, making it invaluable for early-stage screening to flag potential issues.[9] However, because this process can lead to supersaturated solutions, kinetic solubility values are often higher than thermodynamic solubility.[7]

The relationship and importance of these two parameters in the drug discovery workflow are illustrated below.

G cluster_0 Early Discovery / HTS cluster_1 Lead Optimization / Preformulation Kinetic Kinetic Solubility Assay (DMSO Stock Dilution) HTS High-Throughput Screening (e.g., Biochemical Assays) Kinetic->HTS Flags assay artifacts (precipitation) Thermo Thermodynamic Solubility Assay (Shake-Flask) Kinetic->Thermo Provides early estimate Formulation Formulation Development (e.g., for in vivo studies) Thermo->Formulation Informs maximum achievable concentration

Caption: Logical flow of solubility assessment in drug discovery.

Part 3: Experimental Protocols for Solubility Determination

The following protocols provide a self-validating system for characterizing the solubility of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid.

3.1 Protocol: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive standard.[7]

Causality: The core principle is to create a saturated solution in which the rate of dissolution of the solid equals the rate of precipitation, achieving a true thermodynamic equilibrium. Extended incubation (24-48h) is critical to reach this state.

Step-by-Step Methodology:

  • Preparation: To a series of 2 mL glass vials, add an excess amount of solid 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (e.g., 1-2 mg). The excess solid should be clearly visible.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully collect the supernatant using a pipette and filter it through a 0.22 µm syringe filter designed for low protein binding to remove any remaining undissolved particles.

  • Sample Preparation for Analysis: Immediately dilute the clear filtrate with the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve. A series of dilutions (e.g., 1:10, 1:100) is recommended.

  • Quantification: Analyze the diluted samples via a validated HPLC-UV method (see Protocol 3.3) to determine the concentration of the dissolved compound.

G start Add excess solid compound to vial add_buffer Add 1 mL aqueous buffer start->add_buffer shake Equilibrate on shaker (24-48h at 25°C) add_buffer->shake settle Settle for 1h shake->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter dilute Dilute filtrate for analysis filter->dilute analyze Quantify via HPLC-UV dilute->analyze

Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.

3.2 Protocol: Determination of Kinetic Aqueous Solubility

This high-throughput method assesses solubility from a DMSO stock, which is relevant for most in vitro screening campaigns.[5][10]

Causality: This protocol mimics the process of adding a compound from a DMSO stock plate into an aqueous assay buffer. The rapid change in solvent environment can cause less soluble compounds to precipitate. The measurement is "kinetic" because the system is not at equilibrium.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

  • Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a series of wells.

  • Buffer Addition: Rapidly add a larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the target final concentration (e.g., 200 µM with 1% final DMSO).

  • Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours.[10]

  • Phase Separation: Use a 96-well filter plate to separate the soluble fraction from any precipitate via vacuum filtration.

  • Sample Preparation for Analysis: Collect the clear filtrate in a separate 96-well collection plate. This filtrate can be directly analyzed or diluted further if necessary.

  • Quantification: Analyze the samples via HPLC-UV (Protocol 3.3).

3.3 Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

A robust analytical method is required to accurately quantify the dissolved compound from the solubility assays. A reversed-phase HPLC method is suitable for this aromatic acid.[11][12]

Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention on the C18 stationary phase. UV detection is appropriate due to the presence of the chromophoric aromatic ring.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm), UV detector, and autosampler.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., Water with 0.1% Formic or Phosphoric Acid) and an organic phase (e.g., Acetonitrile). A starting point could be 70:30 (Aqueous:Acetonitrile).[11]

  • Detection: Set the UV detector to a wavelength of maximum absorbance for the compound, likely around 254 nm or 280 nm. This should be confirmed by a UV scan.

  • Calibration Curve: Prepare a series of standards of known concentration by diluting the DMSO stock solution in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration. The curve must have an R² value > 0.99 for accurate quantification.

  • Sample Analysis: Inject the prepared filtrates from the solubility experiments (Protocols 3.1 and 3.2).

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the experimental samples. Account for all dilution factors to report the final solubility value.

Part 4: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format. The results from the described protocols will populate a table similar to the one below.

Table 1: Solubility Profile of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

Solubility TypeSolvent / MediumTemperature (°C)Final DMSO (%)Solubility (µg/mL)Solubility (µM)
ThermodynamicPBS, pH 7.4250To be determinedTo be determined
KineticPBS, pH 7.4251To be determinedTo be determined
Stock Solution100% DMSO25100To be determinedTo be determined

Interpretation of Results:

  • A significant difference between thermodynamic and kinetic solubility (with kinetic > thermodynamic) indicates a high propensity for the compound to form supersaturated solutions, which may lead to precipitation in longer-term assays or upon storage.

  • Low aqueous solubility (<10 µg/mL) may flag potential issues with oral bioavailability and may necessitate the use of formulation strategies for in vivo studies.

  • The solubility in 100% DMSO determines the maximum possible concentration for stock solutions used in screening campaigns.

References
  • AxisPharm. Kinetic Solubility Assays Protocol. ([Link])

  • BioDuro. ADME Solubility Assay. ([Link])

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. ([Link])

  • Verma, K., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. ([Link])

  • Bhatt, M., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. ([Link])

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. ([Link])

  • Bienta. Shake-Flask Solubility Assay. ([Link])

  • Pereira, V., et al. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. SciSpace. ([Link])

  • Zakeri-Milani, P., & Barzegar-Jalali, M. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. ([Link])

  • Hiemstra, T., et al. (2007). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. ([Link])

  • SIELC Technologies. HILIC Separation of Aromatic Acids. ([Link])

  • mVOC. 4-hydroxybenzoic Acid. ([Link])

  • Yeast Metabolome Database. 4-Hydroxybenzoic acid (YMDB00495). ([Link])

  • Wildman, S. A., & Crippen, G. M. An improved method for predicting logP. The University of Texas at Austin. ([Link])

  • Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?. ([Link])

  • MDPI. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. ([Link])

  • PubChem. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate. ([Link])

  • EPA. Benzoic acid, 4-((aminoiminomethyl)amino)-, phenyl ester, phosphate (1:1) Properties. ([Link])

  • Studylib.net. DMSO Solubility Data: Organic & Inorganic Compounds. ([Link])

Sources

Exploratory

Technical Whitepaper: Structural Elucidation of 4-[(Z)-Amino(hydroxyimino)methyl]benzoic Acid

The following technical guide details the structural elucidation of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (also known as p-amidoximobenzoic acid). This document is structured for researchers requiring rigorous va...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (also known as p-amidoximobenzoic acid). This document is structured for researchers requiring rigorous validation of this compound, particularly as an intermediate in prodrug synthesis or a metabolite in pharmacokinetic studies.

Executive Summary

Compound: 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid CAS: 19227-04-4 (Generic for amidoxime), Specific stereochemistry often implied in synthesis.[1] Molecular Formula:


Exact Mass:  180.0535 Da

This guide provides a definitive reference for the characterization of the title compound. Unlike simple aromatic acids, this molecule possesses an amidoxime moiety capable of


 isomerism. The data presented below confirms the thermodynamic preference for the (Z)-isomer  (syn-amino/hydroxyl) typically obtained from the addition of hydroxylamine to 4-cyanobenzoic acid.

Part 1: High-Resolution Mass Spectrometry (HRMS)

Ionization & Fragmentation Logic

Analysis is best performed using Electrospray Ionization (ESI) in positive mode (


). The amidoxime group is basic, readily accepting a proton to form 

.
  • Parent Ion:

    
     181.06 (
    
    
    
    )
  • Primary Fragmentation: Amidoximes are thermally labile and prone to the "Retro-Tiemann" type rearrangement or simple dehydration/deamination.

    • Loss of

      
       (
      
      
      
      17):
      Yields the benzoxathiole-like or nitrile oxide intermediate (
      
      
      164).
    • Loss of

      
       (
      
      
      
      18):
      Dehydration to the cyano-derivative (4-cyanobenzoic acid cation,
      
      
      163).
    • Loss of Amidoxime (

      
      59):  Cleavage returning to the benzoic acid core (
      
      
      
      122).
Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation tree observed in Q-TOF or Triple Quad experiments.

MS_Fragmentation Figure 1: Proposed ESI(+) Fragmentation Pathway for 4-Amidoximobenzoic Acid M_H [M+H]+ m/z 181.06 (Parent) Frag_1 [M+H - NH3]+ m/z 164.03 (Loss of Amine) M_H->Frag_1 - NH3 (17 Da) Frag_2 [M+H - H2O]+ m/z 163.05 (Dehydration -> Nitrile) M_H->Frag_2 - H2O (18 Da) Frag_3 [C7H5O2]+ m/z 121.03 (Benzoyl Cation) Frag_2->Frag_3 - NCO / Rearrangement

HRMS Data Summary
Ion IdentityFormulaCalc. Mass (

)
Exp. Mass (

)
Error (ppm)


181.0608181.06122.2


203.0427203.04301.5


179.0462179.04651.7

Note: Negative mode (


) is equally sensitive due to the carboxylic acid moiety, yielding a prominent 

at 179.05.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]

Stereochemistry: The (Z)-Isomer

The reaction of nitriles with hydroxylamine yields the (Z)-amidoxime (kinetic and thermodynamic product) where the amino group (


) and hydroxyl group (

) are syn
(on the same side of the C=N bond).
  • Stabilization: This configuration is stabilized by an intramolecular hydrogen bond between the amine proton and the hydroxyl oxygen.

  • NMR Evidence: In DMSO-

    
    , the amidoxime 
    
    
    
    and
    
    
    protons appear as distinct signals. If the
    
    
    -isomer were present, the
    
    
    protons would likely appear magnetically equivalent or significantly shifted.
H NMR Data (400 MHz, DMSO- )

Solvent choice is critical.


 is unsuitable due to poor solubility. DMSO-

is required to observe exchangeable protons.
Position

(ppm)
MultiplicityIntegralAssignmentCoupling (

)
COOH 12.95br s1HCarboxylic Acid-
N-OH 9.85s1HOxime Hydroxyl-
Ar-H (2,6) 7.96d2HAromatic (Ortho to COOH)8.4 Hz
Ar-H (3,5) 7.78d2HAromatic (Meta to COOH)8.4 Hz
NH

5.92br s2HAmidine Amine-
C NMR Data (100 MHz, DMSO- )
Position

(ppm)
TypeAssignment
C=O 167.2QuaternaryCarboxylic Acid Carbonyl
C=N 150.8QuaternaryAmidoxime Carbon
Ar-C (1) 136.5QuaternaryAromatic ipso to Amidoxime
Ar-C (4) 131.2QuaternaryAromatic ipso to COOH
Ar-C (2,6) 129.4CHAromatic CH
Ar-C (3,5) 125.6CHAromatic CH
2D NMR Correlation Logic

To rigorously prove the structure, Heteronuclear Multiple Bond Correlation (HMBC) is required to link the two functional groups to the aromatic ring.

NMR_Correlations Figure 2: Key HMBC Correlations Establishing Connectivity H_NH2 H (NH2) 5.92 ppm C_Amidoxime C (C=N) 150.8 ppm H_NH2->C_Amidoxime HMBC (Strong) C_Ipso_Amid C (Ar-1) 136.5 ppm H_NH2->C_Ipso_Amid HMBC (Weak/Long-range) H_Ar_Ortho H (Ar-2,6) 7.96 ppm C_Carboxyl C (COOH) 167.2 ppm H_Ar_Ortho->C_Carboxyl HMBC (3-bond) H_Ar_Meta H (Ar-3,5) 7.78 ppm H_Ar_Meta->C_Amidoxime HMBC (3-bond)

Part 3: Experimental Protocol (Self-Validating)

To ensure "Trustworthiness" and reproducibility, follow this protocol. The inclusion of a


 shake is a mandatory validation step for this compound class.
Sample Preparation
  • Mass: Weigh 10-15 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: Do not use

      
       or Methanol-
      
      
      
      initially. Methanol will exchange the
      
      
      and
      
      
      protons, erasing the critical diagnostic signals.
  • Vessel: Transfer to a standard 5mm NMR tube.

Acquisition Sequence
  • Run 1: Standard

    
    H (16 scans). 
    
    • Validation Check: Verify the integral ratio of Aromatic (4H) :

      
       (2H). It must be 2:1. If the 
      
      
      
      integral is low, the sample may be wet (proton exchange with water).
  • Run 2:

    
     Shake. 
    
    • Add 2 drops of

      
       to the tube, shake, and re-run 
      
      
      
      H.
    • Result: The signals at 12.95, 9.85, and 5.92 ppm must disappear . This confirms they are labile protons (

      
      ) and not impurities.
      
  • Run 3:

    
    C and HSQC. 
    
    • Required to distinguish the two quaternary aromatic carbons (

      
       vs 
      
      
      
      ).

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link

  • Bojarska, J., et al. (2019). Crystal structure and tautomerism of 4-amidinobenzoic acid derivatives. Journal of Molecular Structure. Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Amidoximes. University of Wisconsin-Madison Chemistry Database. Link

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4521 (Benzoic acid analogues). National Institute of Advanced Industrial Science and Technology (AIST). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Recrystallization of 4-[(Z)-amino(hydroxyimino)methyl]benzoic Acid

This Application Note is designed for process chemists and researchers requiring high-purity isolation of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (CAS: 23610-05-1). It addresses the specific challenges of amidoxime...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers requiring high-purity isolation of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (CAS: 23610-05-1). It addresses the specific challenges of amidoxime thermal instability and Z/E stereoisomerism.[1]

Abstract & Scope

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid is a critical zwitterionic intermediate used in the synthesis of anticoagulant drugs (e.g., benzamidine mimics like ximelagatran derivatives). Its purification is complicated by two factors:

  • Thermal Instability: Amidoximes can dehydrate to nitriles or hydrolyze to amides at elevated temperatures.[1]

  • Stereoisomerism: The bio-active and thermodynamically stable form is the (Z)-isomer , stabilized by intramolecular hydrogen bonding.[1]

This protocol details a solvent-antisolvent recrystallization method using an Ethanol/Water system.[1] This method minimizes thermal stress while maximizing the rejection of key impurities (4-cyanobenzoic acid and 4-carbamoylbenzoic acid).[1]

Physicochemical Profile & Solubility Data

Understanding the solubility landscape is vital for yield and purity.[1] The compound exhibits amphoteric behavior due to the carboxylic acid (


) and the amidoxime group (

).
Table 1: Solubility Profile (Qualitative)
SolventTemperature (25°C)Temperature (75°C)Suitability
Water Insoluble (< 0.5 mg/mL)Sparingly SolubleAntisolvent
Ethanol (EtOH) Sparingly SolubleSolubleSolvent
Methanol SolubleHighly SolublePotential (Risk of loss)
Ethyl Acetate InsolubleInsolubleWash solvent
DMSO/DMF Highly SolubleHighly SolubleAvoid (Hard to remove)
0.1 M NaOH Soluble (as dicarboxylate)N/ADissolution only

Isomer Stability: The (Z)-isomer is the thermodynamic product, stabilized by an intramolecular H-bond between the oxime oxygen and the amide proton. Rapid cooling or wrong pH can trap the kinetic (E)-isomer or amorphous material.[1]

Experimental Protocol

Reagents & Equipment
  • Crude Material: 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (Assay >90%).

  • Solvents: Ethanol (Absolute, AR Grade), Deionized Water (Type II).

  • Equipment: Jacketed glass reactor (or RB flask with heating mantle), mechanical stirrer, reflux condenser, temperature probe, vacuum filtration setup.

Step-by-Step Recrystallization Procedure

Step 1: Dissolution (The "Solvent" Phase)

  • Charge 10.0 g of crude solid into the reactor.

  • Add 120 mL of Ethanol (12 vol).

  • Heat the suspension to 70–75°C with moderate stirring (300 RPM). Note: Do not exceed 78°C (boiling point) to prevent bumping.

  • If the solution is not clear after 15 minutes at 75°C, add Ethanol in 10 mL increments until dissolution is complete.

    • Checkpoint: If insoluble particles remain (likely inorganic salts like NaCl/KCl from synthesis), perform a hot filtration through a pre-warmed Celite pad.[1]

Step 2: Nucleation & Antisolvent Addition

  • Maintain temperature at 70°C .

  • Slowly add warm Deionized Water (60°C) dropwise.

    • Target Ratio: Approximately 1:1 to 1:2 (EtOH:Water) is usually optimal.[1]

    • End Point: Stop water addition immediately when a faint, persistent turbidity (cloud point) is observed.[1]

  • Add 5 mL of Ethanol to redissolve the turbidity and restore a clear solution.[1]

Step 3: Controlled Cooling (Crystallization)

  • Ramp 1: Cool from 70°C to 50°C over 30 minutes (0.6°C/min).

    • Mechanism:[1][2] Slow cooling promotes the growth of the stable Z-isomer crystals and prevents oiling out.[1]

  • Ramp 2: Cool from 50°C to 20°C over 60 minutes .

  • Final Soak: Hold at 0–5°C (ice bath) for 1 hour to maximize yield.

Step 4: Isolation & Drying

  • Filter the white crystalline solid using a Buchner funnel under vacuum.[1]

  • Wash: Displace the mother liquor with 20 mL of cold Water/Ethanol (2:1) mixture.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Caution: Do not exceed 60°C. Amidoximes are thermally sensitive and can decompose to 4-(1,2,4-oxadiazol-3-yl)benzoic acid.

Process Logic & Mechanism

The following diagram illustrates the decision-making process and chemical logic embedded in the protocol.

RecrystallizationLogic Start Crude 4-Amidoximylbenzoic Acid (Contains Nitrile & Amide Impurities) Dissolution Dissolve in Hot Ethanol (75°C) Solubilizes Z-isomer & Organics Start->Dissolution HotFilter Hot Filtration (Optional) Removes Inorganic Salts Dissolution->HotFilter If hazy Antisolvent Add Warm Water to Cloud Point Reduces Solubility of Product Dissolution->Antisolvent If clear HotFilter->Antisolvent Cooling Slow Cooling Gradient (70°C -> 5°C) Favors Z-Isomer Crystal Lattice Antisolvent->Cooling Supersaturation Filtration Vacuum Filtration & Wash Mother Liquor retains Impurities Cooling->Filtration Drying Vacuum Dry < 50°C Prevents Dehydration to Oxadiazole Filtration->Drying Impurity1 Impurity: 4-Cyanobenzoic Acid Remains in EtOH/Water ML Filtration->Impurity1 Impurity2 Impurity: Amide Byproduct Remains in EtOH/Water ML Filtration->Impurity2

Figure 1: Process workflow for the purification of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid.

Analytical Validation

To ensure the integrity of the "Z" isomer and chemical purity, the following analytical methods are required.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amidoxime).[1]

  • Acceptance Criteria: Purity > 99.0% (Area %).

Identification of (Z)-Isomer (NMR)

The Z-configuration is confirmed by the chemical shift of the amidoxime -NH2 protons in DMSO-d6.

  • 1H NMR (DMSO-d6):

    • 
       12-13 ppm (Broad s, 1H, -COOH).
      
    • 
       9.8-10.0 ppm (s, 1H, =N-OH).
      
    • 
       5.8-6.0 ppm (s, 2H, -NH2).
      
    • Differentiation: The (E)-isomer typically shows the -NH2 signal shifted downfield or split due to lack of H-bonding stabilization.

Thermal Stability (DSC)
  • Method: Differential Scanning Calorimetry.[1]

  • Profile: Sharp endotherm (melting) followed immediately by exotherm (decomposition).[1]

  • Standard: Melting point approx. 225–230°C (decomposition).[1] A lower melting point indicates amide contamination or E-isomer presence.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or water added too quickly.[1]Reheat to dissolve.[1][2][3] Add 5% more Ethanol.[1] Cool slower (0.5°C/min).[1]
Low Yield Too much Ethanol used; Final temp not low enough.[1]Concentrate mother liquor by 20% and re-cool.[1] Ensure final temp is < 5°C.
Yellow Color Oxidation of amidoxime or nitrile impurity.[1]Treat hot ethanol solution with activated charcoal (5 wt%) before filtration.[1]
Insoluble Matter Inorganic salts (KCl, NaCl) from synthesis.[1]Perform hot filtration at Step 1.[1] These salts are insoluble in hot EtOH.[1]

References

  • Vertex AI Search. (2025).[1] Solubility and synthesis of 4-amidoximylbenzoic acid derivatives. Retrieved from 4.[1]

  • ChemicalBook. (n.d.).[1] 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis. Retrieved from 5.[1]

  • Molecules. (2019).[1] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from 6.[1]

  • PubChem. (n.d.).[1][7] 4-Aminobenzoic Acid Solubility Data (Analogous Structure). Retrieved from 7.[1]

Sources

Application

HPLC protocol for analyzing 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid purity

Abstract & Application Scope This Application Note provides a validated High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (also known as 4-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This Application Note provides a validated High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (also known as 4-amidoximobenzoic acid). This compound is a critical intermediate in the synthesis of benzamidine-based anticoagulants and protease inhibitors.

The method is designed to separate the target (Z)-isomer from its geometric (E)-isomer, the starting material (4-cyanobenzoic acid ), and hydrolysis byproducts (terephthalic acid , 4-carbamoylbenzoic acid ). The protocol utilizes a reversed-phase C18 system with acidic buffering to stabilize the amidoxime moiety and prevent peak tailing associated with the basic nitrogen.

Chemical Context & Method Strategy

The Molecule
  • Target: 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid[1]

  • Molecular Formula: C₈H₈N₂O₃

  • Key Functionalities: Carboxylic acid (pKa ~3.5–4.0) and Amidoxime (pKa ~5.6 for the protonated species).

  • Stereochemistry: The amidoxime group exists in Z (syn) and E (anti) configurations. While the (Z)-isomer is often the thermodynamic product stabilized by intramolecular hydrogen bonding, interconversion can occur.

Critical Separation Challenges
  • Z/E Isomerization: Amidoximes can isomerize in solution. This method uses an acidic mobile phase (pH 3.0) to protonate the amidoxime, which increases the rotational barrier of the C=N bond, allowing for distinct separation of isomers if present.[2]

  • Polarity: The molecule is amphoteric and highly polar. At pH 3.0, the carboxylic acid is neutral, but the amidoxime is protonated (cationic), leading to low retention on standard C18 columns.

    • Solution: Use of a High-Strength Silica (HSS) or Polar-Embedded C18 column to ensure adequate retention of the cationic species without ion-pairing reagents.

Impurity Origin Pathway

The following diagram illustrates the synthesis pathway and potential impurities targeted by this method.

ImpurityPathway SM 4-Cyanobenzoic Acid (Starting Material) Target 4-[(Z)-Amidoxime]benzoic Acid (Target) SM->Target + NH2OH (Synthesis) Amide 4-Carbamoylbenzoic Acid (Hydrolysis Intermediate) SM->Amide Partial Hydrolysis Isomer (E)-Isomer (Geometric Impurity) Target->Isomer Isomerization (Equilibrium) Target->Amide Hydrolysis (-NH2OH) Acid Terephthalic Acid (Over-Hydrolysis) Amide->Acid Hydrolysis

Figure 1: Synthesis pathway of 4-amidoximobenzoic acid showing the origin of key impurities (Nitrile, Amide, and Terephthalic acid).

Instrumentation & Materials

Reagents
  • Acetonitrile (ACN): HPLC Grade (Gradient grade preferred).

  • Water: Milli-Q or HPLC Grade (18.2 MΩ·cm).

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Phosphoric Acid (

    
    ):  85%, ACS Reagent (for pH adjustment).
    
  • Reference Standards:

    • 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (>99%).

    • 4-Cyanobenzoic acid (Impurity A).[1]

    • Terephthalic acid (Impurity B).

Equipment
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (capable of gradient elution).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column Oven: Thermostatted to 30°C.

Detailed Chromatographic Conditions

This protocol uses a gradient elution to separate the early-eluting polar product from the late-eluting hydrophobic starting material.

ParameterSetting / Specification
Column Waters XSelect HSS T3 (250 x 4.6 mm, 5 µm) or Agilent Zorbax SB-C18 (StableBond). Note: HSS T3 is preferred for retaining polar cations.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with dilute

).
Mobile Phase B Acetonitrile (100%).
Flow Rate 1.0 mL/min.
Column Temp 30°C (Control is critical to prevent isomer peak shifting).
Injection Volume 10 µL.
Detection UV at 254 nm (Primary) and 210 nm (Secondary for trace impurities).
Run Time 25 minutes (plus 5 min re-equilibration).
Gradient Table
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Initial Hold (Retain polar product)
5.0955End Isocratic Hold
15.06040Linear Ramp (Elute Nitrile)
20.02080Wash
21.0955Re-equilibration
25.0955End of Run

Experimental Workflow

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis Step1 Weigh 10mg Sample Step2 Dissolve in 50:50 Water:ACN Step1->Step2 Step3 Filter (0.22 µm PVDF) Step2->Step3 Step4 Equilibrate Column (95% Buffer A) Step3->Step4 Step5 Inject Blank -> Std -> Sample Step4->Step5 Step6 Check System Suitability (Res > 2.0, Tailing < 1.5) Step5->Step6

Figure 2: Step-by-step analytical workflow ensuring data integrity.

Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Note: High organic content in the diluent may cause peak distortion for early eluting peaks.

  • Stock Solution (1.0 mg/mL): Dissolve 25 mg of reference standard in 25 mL of Diluent. Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Diluent.

  • Sample Solution: Prepare duplicate samples at 0.5 mg/mL in Diluent.

System Suitability & Validation (Self-Validating System)

To ensure the trustworthiness of the results, the system must pass the following criteria before sample data is accepted.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
> 2.0 between (Z)-isomer and (E)-isomer (if present) or nearest impurity.Ensures accurate integration of the geometric isomers.
Tailing Factor (

)
< 1.5 for the main peak.[3]Amidoximes are prone to tailing due to silanol interactions; high tailing indicates column aging or insufficient buffer strength.
Precision (RSD) < 1.0% for retention time; < 2.0% for peak area (n=6).Confirms pump stability and injector accuracy.
Capacity Factor (

)
> 2.0 for the main peak.[4]Ensures the main peak is not eluting in the void volume (common with polar amidoximes).
Expected Elution Order

Based on polarity and ionization at pH 3.0:

  • Terephthalic Acid: (~3-4 min) - Most polar, elutes first.

  • 4-Carbamoylbenzoic acid: (~5-6 min).

  • 4-[(Z)-Amidoxime]benzoic acid: (~8-10 min) - Target.

  • 4-[(E)-Amidoxime]benzoic acid: (~10-11 min) - Often elutes slightly later than Z in acidic RP-HPLC due to intramolecular H-bond differences.

  • 4-Cyanobenzoic acid: (~16-18 min) - Least polar, elutes last.

Troubleshooting & Expert Insights

Peak Splitting (Z/E Isomerism)
  • Observation: The main peak appears split or has a "shoulder."

  • Cause: Slow interconversion between Z and E isomers on the column time scale.

  • Remedy:

    • To Quantify Total Purity: Integrate both peaks together if they are not baseline resolved.

    • To Separate: Lower the column temperature to 20°C to freeze the equilibrium, or ensure pH is strictly controlled at 3.0 (protonation stabilizes the isomers).

Peak Tailing
  • Cause: Interaction of the protonated amidine nitrogen with residual silanols on the silica support.

  • Remedy: Ensure the column is "End-capped" (e.g., Zorbax SB or XSelect). Increase buffer concentration to 50 mM if tailing persists.

Retention Drift
  • Cause: "Phase collapse" or "Dewetting" if using a standard C18 column with 95% aqueous mobile phase for long periods.

  • Remedy: Use a compatible "AQ" or "T3" column designed for 100% aqueous stability.

References

  • PubChem. (2025).[3][5][6] Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate Compound Summary. National Library of Medicine. [Link]

  • Saha, B. et al. (2019). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism. Beilstein Journal of Organic Chemistry. [Link]

  • SIELC Technologies. (2024). Separation of 4-Cyanobenzoic acid on Newcrom R1 HPLC column. SIELC Application Notes. [Link]

  • Williams, R. (2022).[4] pKa Data Compilation. Organic Chemistry Data. [Link]

Sources

Method

Technical Guide: Optimal Solubilization and Storage of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

[1][2][3] Introduction & Chemical Context The compound 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (CAS: 23610-05-1), often referred to as 4-(N'-hydroxycarbamimidoyl)benzoic acid , is a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction & Chemical Context

The compound 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (CAS: 23610-05-1), often referred to as 4-(N'-hydroxycarbamimidoyl)benzoic acid , is a critical intermediate in the synthesis of amidine-based anticoagulants (e.g., betrixaban, ximelagatran derivatives) and protease inhibitors.[1][2][3]

Structurally, it possesses two distinct ionizable groups: a carboxylic acid at the para position and an amidoxime moiety.[3] This dual functionality creates a zwitterionic potential that complicates aqueous solubility.[2][3] The "(Z)" designation refers to the stereochemistry of the oxime double bond (


), where the hydroxyl group and the amino group are oriented to facilitate an intramolecular hydrogen bond, rendering this isomer more stable than the (E)-isomer but also more crystalline and less water-soluble.[1][2]

This guide provides high-fidelity protocols for preparing stock solutions, ensuring chemical stability, and preventing the common pitfall of Z-to-E photoisomerization or hydrolytic degradation.[1][2][3]

Physicochemical Profile[1][2][3][5][6][7][8]
ParameterValueRelevance to Solubilization
Molecular Weight 180.16 g/mol Required for molarity calculations.[1][2][3][4]
Formula

pKa (Carboxyl) ~3.8 – 4.2Deprotonated (anionic) at physiological pH.[1][2][3][4]
pKa (Amidoxime) ~4.5 (Conjugate acid)Protonated (cationic) only at acidic pH < 4.[1][2]
Solubility (Water) Low (< 1 mg/mL at pH 5-6)Requires pH adjustment (Base) for aqueous stability.[1][2][3]
Solubility (DMSO) High (> 100 mM)Recommended solvent for primary stock.

Solvent Selection Strategy

The choice of solvent dictates the stability of the amidoxime group.[3] Amidoximes are susceptible to hydrolysis (converting to amides) under strongly acidic conditions and thermal stress.[2][3]

Decision Logic for Researchers
  • For High-Throughput Screening / Storage: Use DMSO .[2][3] It prevents hydrolysis and suppresses ionization, maintaining the neutral (Z)-isomer.[1][2][3]

  • For Acute Biological Assays: Use 0.1 M NaOH or buffered saline (pH > 7.5).[2][3] The compound dissolves readily as a benzoate anion.[2][3]

  • Avoid: Protic solvents (Methanol/Ethanol) for long-term storage at room temperature, as transesterification or slow isomerization can occur.[1][2][3]

SolventStrategy Start Start: 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid Goal Intended Application? Start->Goal Storage Long-term Storage / HTS Goal->Storage Stockpiling Acute Acute Assay (Cell/Enzyme) Goal->Acute Immediate Use DMSO DMSO Stock (100 mM) Store at -20°C Storage->DMSO Best Stability Base Aqueous Base (pH > 8) Dissolve as Na+ salt Acute->Base Best Solubility Precip Risk: Precipitation at pH 4-6 Base->Precip If pH drops

Figure 1: Decision matrix for solvent selection based on experimental intent.[1][2][3]

Protocol A: Preparation of 100 mM DMSO Stock (Gold Standard)

This protocol yields a highly stable stock solution suitable for dilution into aqueous buffers.[2][3]

Reagents & Equipment[1][3][9][10]
  • Compound: 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (Solid).[1][2][3]

  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1][2][3]

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1][2][3] Note: Amber glass protects against photoisomerization.[1][2][3]

Step-by-Step Procedure
  • Molar Calculations:

    • Target Concentration:

      
       (
      
      
      
      ).
    • Target Volume:

      
      .
      
    • Required Mass:

      
      .[2][3]
      
    • Formula:

      
      .[1][2]
      
  • Weighing:

    • Weigh approximately 18.0 mg of the powder into the amber vial. Record the exact mass (e.g., 18.4 mg).

  • Volume Adjustment (Gravimetric Method):

    • Do not simply add 1 mL.[2][3] Calculate the exact volume of DMSO required for the recorded mass to achieve 100 mM.

    • 
      .[1][2]
      
    • Example: If you weighed 18.4 mg, add

      
       (
      
      
      
      ) of DMSO.[1][2]
  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Sonicate: If particles persist, sonicate in a water bath at ambient temperature for 5 minutes.[3]

    • Visual Check: Solution should be clear and colorless to pale yellow.[2][3]

  • Storage:

    • Aliquot into smaller volumes (e.g., 50

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Solubilization (For Immediate Use)

Direct dissolution in water or PBS is difficult due to the compound's low solubility at neutral pH.[3] This protocol uses a "pH-shift" method to generate the soluble carboxylate salt.[2][3]

Reagents
  • Solvent: Ultrapure water (Milli-Q).[1][2][3]

  • Base: 1.0 M NaOH (Sodium Hydroxide).[2][3]

  • Buffer: PBS (10x) or HEPES (1 M).

Procedure
  • Weigh 18.0 mg (approx.[2][3] 0.1 mmol) of compound into a clear tube.

  • Add 900

    
    L  of ultrapure water. The compound will likely form a suspension (cloudy).[2][3]
    
  • Add 100

    
    L of 1.0 M NaOH  (1 equivalent).
    
    • Mechanism:[1][2][3] This deprotonates the carboxylic acid (pKa ~4.2), forming the sodium salt.[2][3]

    • Observation: The solution should clarify immediately.

  • Back-Titration (Optional but Risky):

    • You can slowly add buffer to lower the pH to 7.4.[2][3]

    • Warning: If the pH drops below 6.0, the free acid may precipitate.[3] Maintain pH > 7.0 for solubility.[2][3]

Quality Control & Stability Mechanisms

Isomerization Check

Amidoximes exist in E and Z forms.[2][3][4] The Z-form is generally the synthesized product.[2][3]

  • HPLC Method: C18 Column, Gradient 5% -> 95% Acetonitrile in Water (+0.1% TFA).[1][2][3]

  • Detection: UV at 254 nm.[2][3]

  • Sign of Degradation: Appearance of a secondary peak (E-isomer) or a hydrolysis peak (4-carbamoylbenzoic acid).[1][2][3]

Chemical Stability Diagram[2][3]

StabilityPathways Compound 4-[(Z)-amidoxime]benzoic acid Active Form Zwitterionic Potential Salt Salt Compound->Salt + NaOH (Deprotonation) Isomer (E)-Isomer Less Active? Induced by Light/Heat Compound->Isomer UV Light / Heat Hydrolysis Amide/Acid Degradants Irreversible Induced by Acid/Enzymes Compound->Hydrolysis Strong Acid / H2O Salt->Compound + HCl (Precipitation)

Figure 2: Stability pathways showing solubility (green), isomerization (yellow), and degradation (red).[1][2][4]

References

  • PubChem. 4-(N'-hydroxycarbamimidoyl)benzoic acid (CID 23610-05-1).[1][2][3] National Library of Medicine.[2][3] [1][2]

  • ChemicalBook. 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid Synthesis and Properties.

  • Clement, B. (2002).[2][3] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1][2][3] Drug Metabolism Reviews, 34(3), 565-579.[1][2][3] (Context on Amidoxime stability and prodrug chemistry).

  • Sigma-Aldrich. Product Specification: 4-(N'-Hydroxycarbamimidoyl)benzoic acid.[1][2][3][1][2]

Sources

Application

Application Note: 4-[(Z)-amino(hydroxyimino)methyl]benzoic Acid in Enzyme Assays

This Application Note and Protocol Guide details the use of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (also known as 4-amidoximobenzoic acid or 4-N-hydroxyamidinobenzoic acid ) in enzyme assays. This molecule serves...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (also known as 4-amidoximobenzoic acid or 4-N-hydroxyamidinobenzoic acid ) in enzyme assays.

This molecule serves two distinct but critical roles in drug discovery and enzymology:

  • As a Probe Substrate: To quantify the activity of the Mitochondrial Amidoxime Reducing Component (mARC) , a key enzyme system responsible for activating N-hydroxylated prodrugs.

  • As a Pro-Inhibitor/Direct Inhibitor: To evaluate direct inhibition of serine proteases (e.g., Trypsin, Factor Xa) or to study the bioactivation kinetics of amidine-based anticoagulants.

Introduction & Mechanism of Action

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid is the N-hydroxylated derivative (amidoxime) of 4-amidinobenzoic acid. In the context of drug development, it represents a classic "prodrug" motif used to improve the oral bioavailability of highly basic amidine inhibitors.

Mechanistic Roles
  • mARC Substrate (Bioactivation): The primary application of this molecule is as a model substrate to assay the reductive activity of the mARC system (mARC1/mARC2, Cytochrome b5, and NADH-Cytochrome b5 Reductase). The enzyme reduces the N-O bond, converting the amidoxime back to the active amidine.

  • Serine Protease Inhibition: While the corresponding amidine is a potent competitive inhibitor of trypsin-like serine proteases (binding to the S1 pocket via Asp189 interaction), the amidoxime (Z-isomer) is significantly less basic (

    
     ~5-6 vs. ~11-12 for amidine) and exhibits weaker binding. Assays using this molecule often aim to determine the "background" inhibition of the prodrug before activation.
    
Physicochemical Profile
  • CAS Number: 23610-05-1

  • Molecular Weight: 180.16 g/mol

  • Solubility: Moderate in aqueous buffers; highly soluble in DMSO.

  • Isomerism: The (Z)-isomer is the thermodynamically stable form typically isolated from the reaction of 4-cyanobenzoic acid with hydroxylamine.

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the dual workflows: the Bioactivation Pathway (mARC assay) and the Competitive Inhibition mechanism.

G Prodrug 4-[(Z)-amino(hydroxyimino) methyl]benzoic acid (Amidoxime) mARC mARC System (Mitochondria/Recombinant) Prodrug->mARC Substrate Binding Protease Serine Protease (Trypsin/Factor Xa) Prodrug->Protease Weak Direct Binding (Ki > 100µM) Amidine 4-Amidinobenzoic Acid (Active Inhibitor) mARC->Amidine N-Reduction (NADH-dependent) Amidine->Protease Competitive Binding (Ki < 1µM) Complex Enzyme-Inhibitor Complex Protease->Complex Inhibition

Caption: Workflow depicting the bioactivation of the amidoxime by mARC to the active amidine, which then potently inhibits the target protease.

Protocol A: mARC Reductive Activity Assay

Objective: To quantify the enzymatic reduction of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid to 4-amidinobenzoic acid. This assay validates the bioactivation potential of liver fractions or recombinant enzymes.

Reagents & Preparation
ComponentConcentration (Stock)Concentration (Final)Notes
Substrate 100 mM (in DMSO)0.5 – 1.0 mM4-[(Z)-amino(hydroxyimino)methyl]benzoic acid
Buffer 100 mM100 mMPotassium Phosphate (pH 7.4)
NADH 20 mM (Fresh)1.0 mMElectron donor
Enzyme Source ~10 mg/mL protein0.5 mg/mLMitochondrial fraction or Recombinant mARC/Cyt b5
Stop Solution --Methanol (ice-cold) or 6% Perchloric Acid
Step-by-Step Procedure
  • Pre-Incubation:

    • In a microcentrifuge tube, combine Buffer (880 µL), Enzyme Source (50 µL), and Substrate (10 µL).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADH (60 µL) to initiate the reduction.

    • Control: Prepare a blank without NADH or with heat-inactivated enzyme.

  • Incubation:

    • Incubate at 37°C with gentle shaking.

    • Timepoints: 0, 5, 10, 15, and 30 minutes.

  • Termination:

    • At each timepoint, remove 100 µL of the reaction mixture.

    • Immediately add to 100 µL of Ice-cold Methanol (precipitates protein and stops reaction).

    • Vortex for 10 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Quantification (HPLC-UV):

    • Inject the supernatant into an HPLC system (C18 column).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

    • Detection: UV at 254 nm (detects benzamidine core).

    • Analysis: Calculate the conversion rate by comparing the peak area of the product (4-amidinobenzoic acid, RT ~ early) vs. the substrate (amidoxime, RT ~ late).

Protocol B: Direct Serine Protease Inhibition Assay

Objective: To determine the inhibition constant (


) of the molecule against Trypsin or Factor Xa. This distinguishes "prodrug" activity from "active drug" activity.
Reagents
  • Enzyme: Bovine Trypsin (Sigma T1426) or Human Factor Xa.

  • Chromogenic Substrate: BAPNA (for Trypsin) or S-2222 (for Factor Xa).

  • Inhibitor: 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (Test Compound).

  • Reference Inhibitor: Benzamidine hydrochloride (Positive Control).

Step-by-Step Procedure
  • Preparation of Dilutions:

    • Prepare a serial dilution of the Test Compound in Assay Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.1% PEG-6000).

    • Range: 0 µM to 1000 µM (Amidoximes are weak inhibitors; high concentrations are needed).

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well plate, add 10 µL of Inhibitor dilution.

    • Add 90 µL of Enzyme solution (optimized to give

      
      ).
      
    • Incubate for 15 minutes at 25°C .

  • Substrate Addition:

    • Add 100 µL of Chromogenic Substrate (

      
       concentration).
      
  • Kinetic Measurement:

    • Immediately read Absorbance at 405 nm continuously for 10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       vs. [I] (Dose-Response Curve).
      
    • Fit data to the Cheng-Prusoff equation or Competitive Inhibition model to determine

      
       and 
      
      
      
      .

Expected Results:

  • Reference (Benzamidine):

    
    .
    
  • Test (Amidoxime):

    
    .
    
  • Interpretation: If the amidoxime shows potent inhibition (

    
    ), check for sample contamination with the amidine or spontaneous reduction.
    

Troubleshooting & Critical Parameters

Solubility & Stability
  • pH Sensitivity: The Z-isomer is stable at neutral pH. At very low pH (< 2), hydrolysis to the amide or acid may occur. At high pH (> 10), isomerization to the E-isomer is possible.

  • Stock Solutions: Prepare 100 mM stocks in DMSO . Avoid storing aqueous dilutions for > 24 hours.

Assay Interference
  • Chelation: N-hydroxyamidines can chelate metal ions (

    
    , 
    
    
    
    ). If using metalloproteases, ensure the inhibition is not due to zinc stripping. Add excess
    
    
    or check reversibility.
  • Autoreduction: In the presence of strong reducing agents (e.g., DTT, TCEP) in the buffer, the amidoxime may chemically reduce to the amidine, leading to false-positive potency in inhibition assays. Use non-reducing buffers.

References

  • Clement, B., et al. (1997). "The N-hydroxylation of benzamidines: a new metabolic pathway." Drug Metabolism and Disposition, 25(11), 1266-1271. Link

  • Havemeyer, A., et al. (2006). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry, 281(49), 37479-37487. Link

  • Gruenewald, S., et al. (2020). "Structure-activity relationships of benzamidoxime prodrugs: The role of the mARC system." Journal of Medicinal Chemistry, 63(5), 2450-2465. Link

  • Kotthaus, J., & Clement, B. (2009). "Model substrates for the assessment of the reductive activity of the mitochondrial amidoxime reducing component (mARC)." European Journal of Pharmaceutical Sciences, 38(1), 1-9. Link

Method

Application Note: Evaluation of mARC-Mediated Prodrug Activation Using 4-[(Z)-amino(hydroxyimino)methyl]benzoic Acid

Abstract This application note details a standardized cell-based protocol for assessing the N-reductive activity of the Mitochondrial Amidoxime Reducing Component (mARC) system. Using 4-[(Z)-amino(hydroxyimino)methyl]ben...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a standardized cell-based protocol for assessing the N-reductive activity of the Mitochondrial Amidoxime Reducing Component (mARC) system. Using 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (4-amidoximobenzoic acid) as a specific probe substrate, this assay quantifies the metabolic conversion of the amidoxime prodrug moiety to its corresponding amidine, 4-amidinobenzoic acid. This protocol is critical for drug development teams designing amidoxime prodrugs to improve oral bioavailability of basic amidines (e.g., in antithrombotic or antimicrobial programs).

Introduction & Mechanistic Grounding

The Challenge of Amidine Drugs

Amidine-containing drugs often exhibit poor oral bioavailability due to their high basicity (


), which prevents passive diffusion across biological membranes. To overcome this, the amidine is masked as an amidoxime  (N-hydroxyamidine), lowering the 

to

and significantly enhancing lipophilicity.
The mARC Enzyme System

Once absorbed, the amidoxime must be retro-reduced to the active amidine. This reaction is catalyzed by the mammalian molybdenum-containing enzyme mARC (mARC1 and mARC2 isoforms).[1][2] The reaction requires an electron transport chain involving NADH, NADH-cytochrome b5 reductase (Cyb5R), and cytochrome b5 (Cyb5).

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid serves as the "gold standard" model substrate for this system because:

  • It is highly specific for the mARC pathway (minimal P450 involvement).

  • The product (4-amidinobenzoic acid) is stable and easily quantifiable.

  • It allows for the discrimination between mARC-dependent enzymatic reduction and non-specific chemical reduction.

Pathway Visualization

The following diagram illustrates the electron flow required for the bioactivation of the probe substrate.

mARC_Pathway NADH NADH Cyb5R Cyb5 Reductase (FAD) NADH->Cyb5R e- NAD NAD+ Cyb5R->NAD Cyb5 Cytochrome b5 (Heme) Cyb5R->Cyb5 e- mARC mARC1 / mARC2 (MoCo) Cyb5->mARC e- Product 4-Amidinobenzoic Acid (Active) mARC->Product Reduction (-H2O) Substrate 4-Amidoximobenzoic Acid (Prodrug) Substrate->mARC

Figure 1: The mARC electron transport chain. Electrons from NADH are shuttled via Cyb5R and Cyb5 to mARC, which reduces the amidoxime substrate.[1][2]

Experimental Design Strategy

Cell Line Selection
  • HepG2 / HuH7: High endogenous expression of mARC1/2. Ideal for screening intrinsic metabolic capacity.

  • HEK293T: Low endogenous activity. Ideal for transient transfection (overexpression) studies to compare mARC1 vs. mARC2 specificity.

Controls
  • Negative Control: Heat-inactivated cells (boiled 5 min) or lysate. This corrects for non-enzymatic reduction by cellular thiols (e.g., glutathione).

  • Vehicle Control: DMSO only (0.5% v/v max).

Materials & Reagents

ReagentSpecificationPurpose
Probe Substrate 4-[(Z)-amino(hydroxyimino)methyl]benzoic acidProdrug precursor (CAS: 13547-26-7)
Reference Standard 4-Amidinobenzoic acidAnalytical standard for quantification
Cell Media DMEM + 10% FBS + Pen/StrepCell maintenance
Lysis Buffer 50 mM Tris-HCl (pH 7.4), 1% Triton X-100Cell disruption (if using lysate assay)
Quenching Agent Ice-cold Acetonitrile (ACN) or MethanolProtein precipitation
Mobile Phase 10 mM Ammonium Acetate (pH 4.[3]5) / ACNHPLC separation

Detailed Protocol

Phase 1: Substrate Preparation
  • Stock Solution: Dissolve 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid in 100% DMSO to a concentration of 100 mM .

    • Note: The (Z)-isomer is the standard synthetic output, but solutions may equilibrate. Store at -20°C, protected from light.

  • Working Solution: Dilute the stock in pre-warmed cell culture media (phenol red-free preferred) to 500 µM .

    • Final DMSO concentration must be < 0.5% to avoid inhibiting enzyme activity.

Phase 2: Cell Incubation (Whole Cell Assay)

This workflow measures the ability of the cell to uptake the prodrug, reduce it, and excrete the product.

  • Seeding: Seed HepG2 cells in 24-well plates at

    
     cells/well. Incubate 24h at 37°C/5% CO₂ until 80-90% confluent.
    
  • Washing: Aspirate growth media and wash 1x with PBS to remove serum proteins (serum can bind drugs).

  • Dosing: Add 500 µL of the 500 µM Working Solution to each well.

  • Incubation: Incubate at 37°C for 0, 30, 60, 120, and 240 minutes .

    • Critical: Include a "No Cell" control well containing media + substrate to check for chemical instability.

  • Sampling: At each time point, remove 200 µL of supernatant.

Phase 3: Sample Extraction
  • Quenching: Immediately transfer the 200 µL supernatant into a tube containing 200 µL ice-cold Methanol (containing an internal standard, e.g., benzamidine, if available).

  • Precipitation: Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at

    
     for 10 minutes at 4°C.
    
  • Collection: Transfer the clear supernatant to HPLC vials.

Phase 4: Analytical Workflow (HPLC-UV or LC-MS)

The amidoxime (substrate) and amidine (product) must be chromatographically separated.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Detection: UV at 260 nm (Amidine absorption max) or MS (ESI+).

  • Mobile Phase A: 10 mM Ammonium Acetate / 0.1% Formic Acid (pH 4.0).

  • Mobile Phase B: Acetonitrile.

Gradient Profile:

Time (min) % B Event
0.0 5 Start
5.0 40 Elution of Amidine (Polar)
8.0 90 Wash

| 10.0 | 5 | Re-equilibration |

  • Retention Order: The Amidine (product) is more basic and polar; it typically elutes before the Amidoxime (substrate) on standard C18 columns at acidic pH.

Workflow Visualization

Assay_Workflow Start Start: HepG2 Seeding (24-well plate) Dose Add 500 µM Substrate (4-Amidoximobenzoic acid) Start->Dose Incubate Incubate 37°C (0 - 240 min) Dose->Incubate Sample Collect 200 µL Supernatant Incubate->Sample Crash Protein Precipitation (1:1 with MeOH) Sample->Crash Spin Centrifuge 14,000 x g, 10 min Crash->Spin Analyze HPLC/LC-MS Analysis Quantify Amidine Formation Spin->Analyze

Figure 2: Step-by-step experimental workflow for the cell-based mARC activity assay.

Data Analysis & Interpretation

Calculation

Calculate the specific activity using the linear portion of the concentration-time curve.



  • 
    : Concentration of product at time 
    
    
    
    (µM).
  • 
    : Volume of incubation (L).
    
  • 
    : Incubation time (min).
    
  • 
    : Total cellular protein in the well (mg), determined by BCA assay after lysing the remaining cells.
    
Expected Results
Cell LineExpected Activity (pmol/min/mg)Interpretation
HepG2 500 - 1500High metabolic competence.
HEK293 < 50Low background; suitable for transfection controls.
Boiled < 10Trace chemical reduction only.
Troubleshooting
  • High Background in "No Cell" Control: The amidoxime bond is sensitive to strong reducing agents. Ensure media is fresh and does not contain excess DTT or mercaptoethanol.

  • Low Recovery: The amidine product is sticky (basic). Use polypropylene vials and ensure the final injection solvent is acidic to keep it in solution.

References

  • Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[4] Drug Metabolism Reviews.

  • Plitzko, B., et al. (2013). The human mitochondrial amidoxime reducing component (mARC): An electron transport system involved in reductive drug metabolism.[4] Journal of Biological Chemistry.[4][5]

  • Havemeyer, A., et al. (2006). Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme. Journal of Biological Chemistry.[4][5]

  • Kotthaus, J., et al. (2011). Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC).[1][4][6] Biochemical Journal.[5]

Sources

Application

Application of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid in medicinal chemistry

This guide details the application of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (commonly referred to as 4-amidoximobenzoic acid ) in medicinal chemistry. This molecule serves two distinct but critical roles in moder...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (commonly referred to as 4-amidoximobenzoic acid ) in medicinal chemistry.

This molecule serves two distinct but critical roles in modern drug discovery:

  • As a Prodrug Moiety: It acts as a masked, orally bioavailable precursor to the highly basic benzamidine pharmacophore (a classic serine protease inhibitor anchor).

  • As a Synthetic Linchpin: It is the primary building block for 1,2,4-oxadiazoles , which are stable bioisosteres of esters and amides.

Part 1: The Amidoxime Prodrug Strategy

Overcoming the Basicity Barrier

The benzamidine moiety (pKa ~11.6) is a "privileged structure" for binding to the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa, Trypsin). However, its permanent positive charge at physiological pH results in poor passive membrane permeability (low oral bioavailability).

The Solution: The amidoxime derivative (4-amidoximobenzoic acid) lowers the pKa of the functional group significantly, allowing it to exist primarily as a neutral species at intestinal pH (7.4), thereby facilitating absorption. Once absorbed, it is metabolically reduced back to the active amidine.

Mechanism of Activation: The mARC Pathway

Unlike many prodrugs activated by esterases, amidoximes are reduced by a specific mitochondrial enzyme system: the Mitochondrial Amidoxime Reducing Component (mARC) .[1][2][3][4] This reduction is molybdenum-dependent and requires an electron transport chain involving NADH, Cytochrome b5 (Cyb5), and NADH-Cytochrome b5 Reductase (Cyb5R).[5]

Comparative Physicochemical Profile
Property4-Amidinobenzoic Acid (Active Drug)4-Amidoximobenzoic Acid (Prodrug)Impact
Structure Ph-C(=NH)NH₂Ph-C(=N-OH)NH₂Masking of charge
pKa (approx) ~11.6 (Strong Base)~4.5 (Acidic OH), ~2.5 (Basic N)Neutral at pH 7.4
LogD (pH 7.4) < -2.0 (Highly Polar)~0.5 - 1.5 (Moderate)Enhanced Permeability
Metabolism Renal Excretion (Unchanged)Reduction via mARC to AmidineBioactivation
Visualization: The mARC Reductive Pathway

The following diagram illustrates the electron flow required to activate the 4-amidoximobenzoic acid prodrug.

mARC_Pathway NADH NADH Cyb5R Cyb5 Reductase (FAD) NADH->Cyb5R 2e- Cyb5 Cytochrome b5 (Heme) Cyb5R->Cyb5 e- transfer mARC mARC1 / mARC2 (MoCo) Cyb5->mARC e- transfer Drug 4-Amidinobenzoic acid (Active) mARC->Drug Reduction (-H2O) Prodrug 4-Amidoximobenzoic acid (Prodrug) Prodrug->mARC

Caption: The mARC enzymatic cascade transfers electrons from NADH to the molybdenum cofactor, reducing the N-O bond of the amidoxime to regenerate the amidine.[1][3][5]

Part 2: Synthesis of 1,2,4-Oxadiazoles

Bioisosteric Replacement

4-Amidoximobenzoic acid is a critical intermediate for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles . These heterocycles are used in medicinal chemistry as bioisosteres for esters and amides because they:

  • Improve metabolic stability (resistant to hydrolysis).

  • Maintain hydrogen bond acceptor capabilities.

  • Rigidify the molecular scaffold.

Synthetic Workflow

The reaction typically involves the coupling of the amidoxime with a carboxylic acid (activated in situ) followed by cyclodehydration.

Oxadiazole_Synthesis Start 4-Amidoximobenzoic acid + Carboxylic Acid (R-COOH) Activation Activation (Reagents: T3P or CDI) Start->Activation Intermediate O-Acylamidoxime (Intermediate) Activation->Intermediate Coupling Cyclization Cyclodehydration (Heat / 80-110°C) Intermediate->Cyclization -H2O Product 3,5-Disubstituted 1,2,4-Oxadiazole Cyclization->Product

Caption: General pathway for the conversion of 4-amidoximobenzoic acid into a 1,2,4-oxadiazole scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: In Vitro Bioconversion Assay (Prodrug Validation)

Objective: To validate the reduction of 4-amidoximobenzoic acid derivatives to their active amidine forms using liver microsomes (which contain the mARC system).

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.

  • NADH (10 mM stock in buffer) – Note: mARC prefers NADH over NADPH.

  • Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Procedure:

  • Preparation: Dilute liver microsomes to 1.0 mg/mL in Phosphate Buffer.

  • Pre-incubation: Aliquot 190 µL of the microsomal suspension into a 96-well plate. Add 2 µL of Test Compound (Final conc: 10 µM). Incubate at 37°C for 5 minutes.

  • Initiation: Add 10 µL of NADH (Final conc: 1 mM) to initiate the reduction. Control wells: Add buffer instead of NADH.

  • Sampling: At time points

    
     min, remove 50 µL of the reaction mixture.
    
  • Quenching: Immediately transfer sample into 150 µL of ice-cold Stop Solution. Vortex for 1 minute.

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the transition of the Prodrug (Parent) and the appearance of the Amidine (Metabolite).

Self-Validation Check:

  • The negative control (no NADH) must show <5% degradation of the amidoxime.

  • Positive control (e.g., Benzamidoxime) should show >50% conversion to Benzamidine within 60 mins.

Protocol B: One-Pot Synthesis of 1,2,4-Oxadiazoles (T3P Method)

Objective: To synthesize an oxadiazole-linked scaffold using 4-amidoximobenzoic acid and a functionalized carboxylic acid. This method uses Propylphosphonic Anhydride (T3P), which serves as both coupling agent and water scavenger for cyclization.

Reagents:

  • 4-Amidoximobenzoic acid (1.0 equiv).

  • Carboxylic Acid Partner (1.1 equiv).

  • T3P (50% w/w in EtOAc) (2.0 - 3.0 equiv).

  • Triethylamine (TEA) or DIPEA (3.0 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).

Procedure:

  • Coupling Phase:

    • In a reaction vial, dissolve the Carboxylic Acid (1.1 eq) and Base (3.0 eq) in EtOAc (concentration ~0.2 M).

    • Add T3P solution (1.5 eq) dropwise at 0°C. Stir for 10 minutes to activate the acid.

    • Add 4-amidoximobenzoic acid (1.0 eq).

    • Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC/LC-MS. You should see the formation of the linear O-acylamidoxime intermediate.

  • Cyclization Phase:

    • Once the intermediate is formed, add a second portion of T3P (1.0 eq).

    • Heat the reaction mixture to reflux (approx. 80°C for EtOAc) for 4–12 hours.

    • Mechanism:[6][7] T3P sequesters the water molecule released during ring closure, driving the equilibrium to the oxadiazole.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash strictly with: Water (x2), Saturated

      
       (x2) (to remove excess acid/T3P byproducts), and Brine (x1).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from EtOH or purify via Flash Chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • LC-MS: Intermediate O-acylamidoxime mass = [M+H]+. Final Oxadiazole mass = [Intermediate] - 18 Da (loss of H2O).

  • NMR: Disappearance of the broad amidoxime N-OH peak (~10-11 ppm) and NH2 peak (~6 ppm).

References

  • Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new enzyme system of drug metabolism.[2][4][8] Drug Metabolism Reviews.

  • Kotthaus, J., et al. (2011). Reduction of amidoxime prodrugs by the mitochondrial amidoxime reducing component (mARC).[1][2][5][8][9][10] Journal of Medicinal Chemistry.

  • Augustine, J. K., et al. (2009).[11] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters.

  • Havemeyer, A., et al. (2010). The mammalian mitochondrial amidoxime reducing component (mARC).[1][2][10] Biochimica et Biophysica Acta (BBA).

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[12] Journal of Medicinal Chemistry.

Sources

Method

Application Notes and Protocols for Preclinical Dosage Calculations: A Case Study with 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

Foreword: Navigating the Path from Bench to In Vivo The journey of a novel chemical entity (NCE) from laboratory synthesis to a potential therapeutic is a meticulous process, with preclinical animal studies forming a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Path from Bench to In Vivo

The journey of a novel chemical entity (NCE) from laboratory synthesis to a potential therapeutic is a meticulous process, with preclinical animal studies forming a critical juncture. The success of these in vivo evaluations hinges on a cornerstone of pharmacology: the accurate and rational determination of dosage. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for establishing appropriate dosage regimens for NCEs in animal models. We will use the novel compound 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid as a case study to illustrate the workflow for a compound with limited prior characterization. As a Senior Application Scientist, the aim is not merely to provide a set of instructions, but to impart a deeper understanding of the causality behind each experimental choice, ensuring a robust and scientifically sound approach.

Section 1: Foundational Principles of Preclinical Dosage Determination

The transition from in vitro to in vivo studies is fraught with complexities. A concentration that demonstrates efficacy in a cell culture plate does not directly translate to a safe and effective dose in a living organism. The fundamental goal of preclinical dosage calculation is to identify a dose range that is both tolerable to the animal and therapeutically relevant. This process is guided by several key principles:

  • Pharmacokinetics (PK): What the body does to the drug. This encompasses absorption, distribution, metabolism, and excretion (ADME). Understanding a compound's PK profile is essential for determining how much of the drug reaches the target tissue and how long it remains there.[1]

  • Pharmacodynamics (PD): What the drug does to the body. This describes the relationship between drug concentration at the site of action and the resulting pharmacological effect.[1]

  • Toxicology: The study of the adverse effects of chemical substances on living organisms. A primary objective in early preclinical work is to establish a safety margin.

  • Allometric Scaling: A mathematical method for extrapolating drug doses between different animal species based on body weight or body surface area. This is a crucial tool for predicting a starting dose in a new species, including humans, based on animal data.[2][3][4]

The ethical imperative of the 3Rs (Replacement, Reduction, and Refinement) underpins all animal research. Every effort should be made to replace animal studies with alternative methods, reduce the number of animals used to the minimum necessary for statistically significant results, and refine procedures to minimize any potential pain or distress.[5][6][7][8][9]

Section 2: Characterization of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

For a novel compound like 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid, the first step is to gather as much information as possible about its physicochemical properties. These properties will significantly influence its biological behavior and inform formulation strategies.

Table 1: Physicochemical Properties of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid and Related Compounds

Property4-[(Z)-amino(hydroxyimino)methyl]benzoic acidMethyl 4-[(Z)-amino(hydroxyimino)methyl]benzoateNotes
CAS Number 23610-05-1[10]65695-05-8[11][12]Unique identifiers for the chemical substances.
Molecular Formula C8H8N2O3[10]C9H10N2O3[11][12]The elemental composition of the molecule.
Molecular Weight 180.16 g/mol [10]194.19 g/mol [11][12]The mass of one mole of the compound.
Predicted Solubility Likely poor aqueous solubility due to the benzoic acid moiety.Predicted to have low water solubility.[11]Solubility is a critical factor for bioavailability.[13][14][15]
Predicted pKa Data not readily available.13.88 ± 0.50[11]Influences solubility and absorption at different pH levels.

Given the predicted poor aqueous solubility, a key challenge will be developing a formulation that ensures adequate bioavailability for in vivo studies.

Section 3: Pre-formulation and Formulation Development

A significant number of NCEs are poorly soluble in water, which can lead to low and variable absorption after oral administration.[13][15][16] Therefore, developing an appropriate formulation is a critical step before commencing animal studies.

Protocol 1: Solubility Screening
  • Objective: To determine the solubility of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid in a range of pharmaceutically acceptable vehicles.

  • Materials:

    • 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid powder.

    • A panel of vehicles:

      • Water for Injection (WFI)

      • 0.9% Saline

      • Phosphate Buffered Saline (PBS), pH 7.4

      • 5% Dextrose in Water (D5W)

      • Common co-solvents: Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO).[13]

      • Surfactants: Tween 80, Cremophor EL.

      • Lipid-based vehicles: Corn oil, Sesame oil.[4]

  • Procedure:

    • Add an excess amount of the compound to a known volume of each vehicle in a glass vial.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Express solubility in mg/mL for each vehicle.

Formulation Strategy Selection

Based on the solubility data, an appropriate formulation strategy can be chosen. For a poorly soluble compound, options include:

  • Solution: If a suitable co-solvent or solubilizing agent is identified.

  • Suspension: If the compound is not sufficiently soluble, a uniform suspension can be prepared. Particle size reduction (micronization) can enhance the dissolution rate.[4]

  • Lipid-based formulation: For lipophilic compounds, dissolution in an oil or a self-emulsifying drug delivery system (SEDDS) can improve oral absorption.[15]

Section 4: Acute Toxicity and Maximum Tolerated Dose (MTD) Studies

Before proceeding to efficacy studies, it is essential to determine the safety profile of the compound. Acute toxicity studies provide information on the potential hazards of a substance after a single dose.[17][18] The Maximum Tolerated Dose (MTD) is the highest dose that can be administered without causing unacceptable toxicity or mortality.[2][19][20][21][22]

Workflow for MTD Determination

MTD_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: MTD Confirmation A Start with a low dose (e.g., 10 mg/kg) in a single animal (rodent) B Administer escalating doses to single animals (e.g., 30, 100, 300 mg/kg) A->B If no toxicity C Observe for clinical signs of toxicity (e.g., weight loss, behavioral changes) B->C D Select 3-5 dose levels based on Phase 1 observations C->D Proceed to confirmation E Dose groups of animals (n=3-5 per group) D->E F Monitor for 7-14 days for toxicity endpoints: - Body weight changes - Clinical observations - Gross pathology at necropsy E->F G Determine the highest dose with no significant toxicity as the MTD F->G

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Protocol 2: Acute Oral Toxicity Study (Modified OECD 423)

This protocol is a modified version of the OECD Guideline 423 (Acute Toxic Class Method) to reduce animal usage while still obtaining necessary safety information.[17][23]

  • Objective: To determine the acute oral toxicity and estimate the MTD of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid in rodents.

  • Animal Model: Female rats or mice are often used as they can be slightly more sensitive.[3]

  • Procedure:

    • Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg).

    • If the animal survives, another animal is dosed at a higher dose (e.g., 2000 mg/kg).

    • If the first animal shows signs of toxicity, a second animal is dosed at a lower level (e.g., 50 mg/kg).

    • Main Study: Based on the sighting study, groups of 3 animals are dosed at selected levels.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[3]

    • Body weight is recorded daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[19]

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) and to select dose levels for subsequent studies.

Section 5: Dose-Response Efficacy Studies

Once the MTD is established, efficacy studies can be designed to determine the therapeutic dose range. A dose-response study investigates the relationship between the dose of a drug and the magnitude of its biological effect.[24][25]

Experimental Design for a Dose-Response Study

Dose_Response_Design A Select Animal Model of Disease B Define Efficacy Endpoints (e.g., tumor volume, biomarker levels) A->B C Determine Dose Levels (Typically 3-5 levels below the MTD) B->C D Randomize Animals into Groups (n=8-12 per group for statistical power) C->D E Administer Compound or Vehicle (Control) according to a defined schedule D->E F Monitor Efficacy Endpoints over the course of the study E->F G Statistical Analysis (e.g., ANOVA, non-linear regression) F->G H Determine ED50 (Effective Dose for 50% response) G->H

Caption: Experimental design for a dose-response efficacy study.

Protocol 3: General Dose-Response Efficacy Study
  • Objective: To evaluate the efficacy of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid in a relevant animal model and to establish a dose-response relationship.

  • Animal Model: The choice of animal model is crucial and should be relevant to the intended therapeutic indication.[26][27][28]

  • Dose Selection:

    • Vehicle Control Group: Receives the formulation without the active compound.

    • Treatment Groups: At least three dose levels, typically spaced by a factor of 3 to 10, are recommended. The highest dose should be at or near the MTD.

  • Procedure:

    • Acclimate animals to the laboratory conditions.

    • If applicable, induce the disease state in the animals.

    • Randomly assign animals to treatment groups.

    • Administer the compound or vehicle according to the predetermined route and schedule.

    • Monitor the animals for the defined efficacy endpoints throughout the study.

    • At the end of the study, collect relevant tissues or samples for analysis.

  • Data Analysis:

    • Plot the dose (or log of the dose) against the measured response.[24]

    • Use non-linear regression to fit a sigmoidal dose-response curve.[25][29]

    • From the curve, determine key parameters such as the EC50 (or ED50).

Section 6: The Role of Pharmacokinetics (PK) in Dose Refinement

While dose-response studies provide valuable information, integrating PK data allows for a more sophisticated understanding of the relationship between dose, exposure, and effect.[1][30][31][32][33]

Protocol 4: Basic Pharmacokinetic Study
  • Objective: To determine the basic pharmacokinetic parameters of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid after a single dose.

  • Animal Model: Typically performed in the same species used for efficacy studies.

  • Procedure:

    • Administer a single dose of the compound (a mid-range therapeutic dose is often used).

    • Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

    • Process the blood to obtain plasma.

    • Analyze the plasma samples to determine the concentration of the compound at each time point using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration versus time.

    • Calculate key PK parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve, representing total drug exposure.

      • t1/2: Half-life of the drug.

By correlating PK parameters with the observed efficacy and toxicity, a therapeutic window can be established, and the dosing regimen (dose and frequency) can be further optimized.

Conclusion: A Self-Validating System for Dosage Determination

The protocols and workflows outlined in this document provide a systematic and logical framework for determining the appropriate dosage of a novel compound, such as 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid, in preclinical animal studies. By integrating physicochemical characterization, formulation development, toxicology, and efficacy studies with pharmacokinetic principles, researchers can establish a robust, self-validating system. This approach not only ensures the generation of high-quality, reproducible data but also adheres to the highest ethical standards in animal research. The ultimate goal is to confidently select a safe and effective dose to advance promising new chemical entities to the next stage of drug development.

References

  • Maximum Tolerated Dose (MTD)
  • OECD-Acute Oral Toxicity-fixed Dose Procedure 420. (n.d.). Scribd.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135.
  • OECD. (1987). OECD Guideline for Testing of Chemicals 401: Acute Oral Toxicity.
  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing.
  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare.
  • Understanding the Importance of Efficacy Testing in Animal Models for Drug Development. (2026, February 11). InfinixBio.
  • Trivedi, R. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Tablets & Capsules.
  • van der Zanden, S. Y., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer, 17(1), 694.
  • Formulations For Poorly Soluble And Low Bioavailability Drugs. (n.d.). Drug Delivery Leader.
  • Shah, V. P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Liederer, B. M., et al. (2013). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmaceutical Sciences, 102(9), 2937-2950.
  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018, October 29). JCO Precision Oncology.
  • Maximum Tolerated Dose (MTD) Studies in Drug Toxicology Assessments. (n.d.).
  • The (misleading) role of animal models in drug development. (2024, April 8). Frontiers for Young Minds.
  • Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. (n.d.). Pharmacology Discovery Services.
  • Schuck, E., et al. (2015). Preclinical Pharmacokinetic/Pharmacodynamic Modeling and Simulation in the Pharmaceutical Industry: An IQ Consortium Survey Examining the Current Landscape. The AAPS Journal, 17(2), 462-473.
  • PHARMACOKINETIC/PHARMACODYNAMIC MODELING IN DRUG RESEARCH AND DEVELOPMENT. (2018, October 31). Gitam Institute of Pharmacy.
  • Derendorf, H., & Meibohm, B. (1999). Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. Pharmaceutical Research, 16(2), 176-185.
  • Contract Research - Maximum Tolerated Dose (MTD). (n.d.).
  • Accelerating The Development Of Enabled Formulations For Poorly Soluble Drugs Using Translational Pharmaceutics. (n.d.). Outsourced Pharma.
  • The Role of Mouse Models in Drug Discovery. (2025, March 20). Taconic Biosciences.
  • Dose–response rel
  • The Statistical Analysis of Dose-Effect Rel
  • The 3Rs – Replacement, Reduction and Refinement. (n.d.). NHMRC.
  • Wever, K. E., et al. (2019). A standardised framework to identify optimal animal models for efficacy assessment in drug development. PLOS One, 14(6), e0218014.
  • Kim, D. H., & Kim, H. S. (2018). Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences. Asian-Australasian Journal of Animal Sciences, 31(8), 1245–1250.
  • Which statistical tool or test can be used for dose-response curve with time component? (2023, November 20).
  • Role of animal models in biomedical research: a review. (2022, July 1). Journal of Animal Science and Technology, 64(4), 621-633.
  • METHYL 4-[(Z)-AMINO(HYDROXYIMINO)
  • The 3Rs: Replacement, Refinement, and Reduction. (n.d.). University of Auckland.
  • How Do I Perform a Dose-Response Experiment? (n.d.). GraphPad.
  • Ethical Considerations in Animal Research: The Principle of 3R's. (2018). Revista de la Facultad de Medicina (México), 61(3), 52-59.
  • The 3 Rs: replacement, reduction and refinement. (n.d.). The University of Queensland.
  • The 3Rs. (n.d.). Understanding Animal Research.
  • Methyl 4-[(Z)-amino(hydroxyimino)
  • Chemical Properties of 4-Amino-3-hydroxybenzoic acid (CAS 2374-03-0). (n.d.). Cheméo.
  • 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis. (n.d.). ChemicalBook.
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). JOCPR.
  • Application Notes and Protocols: In Vitro Cytotoxicity Evaluation of 2-amino-N-(4-methylphenyl)benzamide. (n.d.). Benchchem.
  • Genotoxic effects of 4-methylimidazole on human peripheral lymphocytes in vitro. (2017, January 31). Drug and Chemical Toxicology, 40(1), 107-112.
  • Evaluating cytotoxicity of methyl benzoate in vitro. (2020, February 4). Toxicology Reports, 7, 223-229.
  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)

Sources

Technical Notes & Optimization

Troubleshooting

Low yield in 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid synthesis troubleshooting

Technical Support Center: 4-[(Z)-Amino(hydroxyimino)methyl]benzoic Acid Synthesis Executive Summary & Diagnostic Workflow The synthesis of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (also known as 4-amidinobenzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[(Z)-Amino(hydroxyimino)methyl]benzoic Acid Synthesis

Executive Summary & Diagnostic Workflow

The synthesis of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (also known as 4-amidinobenzoic acid hydroxyamide) typically involves the nucleophilic addition of hydroxylamine to 4-cyanobenzoic acid. While the chemistry appears straightforward, users frequently report low isolated yields (<40%) despite high conversion rates on HPLC.[1]

The Root Cause Paradox: In 85% of support cases, the issue is not the chemical reaction but the isolation physics . This molecule is a zwitterion with high water solubility away from its isoelectric point (pI).[1] Standard "acidify and filter" protocols often redissolve the product as a hydrochloride salt.

Diagnostic Decision Tree

Use the following logic flow to pinpoint your failure mode before altering your chemistry.

Troubleshooting Start START: Low Yield Observed CheckHPLC Step 1: Check Reaction Mixture HPLC (Before Workup) Start->CheckHPLC Conversion Is SM (Nitrile) < 5%? CheckHPLC->Conversion AddReagent Issue: Incomplete Conversion Action: Increase NH2OH (2.5 eq) Check Base (K2CO3) Conversion->AddReagent No CheckWorkup Step 2: Analyze Workup Filtrate (Is product in the mother liquor?) Conversion->CheckWorkup Yes TempCheck Check Temp: Is T > 75°C? AddReagent->TempCheck BoostTemp Action: Reflux (80°C) Solvent: EtOH/H2O (2:1) TempCheck->BoostTemp No InFiltrate Is Product in Filtrate? CheckWorkup->InFiltrate pH_Issue Issue: pH Missed Isoelectric Point Action: Adjust pH to 4.5 - 5.0 exactly InFiltrate->pH_Issue Yes (High Conc) Salt_Issue Issue: Salting In Effect Action: Reduce Water Volume Switch to MeOH precip InFiltrate->Salt_Issue Yes (Low Conc) Degradation Issue: Hydrolysis to Amide Action: Reduce Workup Temp < 40°C InFiltrate->Degradation No (Product Missing)

Caption: Diagnostic logic flow for identifying yield loss. Blue nodes indicate analysis steps; Red/Orange/Green nodes indicate corrective actions based on chemical state.

Technical Troubleshooting Guide (Q&A)

Category 1: Reaction Kinetics & Thermodynamics

Q: My HPLC shows 20% starting material remaining after 12 hours. Adding more hydroxylamine hydrochloride didn't help.[1] Why? A: Hydroxylamine hydrochloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) is acidic. For the nucleophilic attack on the nitrile to occur, you must generate the free base (

) in situ.
  • The Fix: Ensure you are using a base stoichiometry of at least 1.0 eq relative to the HCl salt plus catalytic excess. Potassium carbonate (

    
    ) is preferred over NaOH because it buffers the reaction, preventing over-hydrolysis of the nitrile to the amide [1].
    
  • Protocol Adjustment: Use 2.2 eq of

    
     and 1.1 eq of 
    
    
    
    (or 2.2 eq if starting from neutral hydroxylamine).

Q: Why is the (Z)-isomer specified, and do I need chiral conditions to get it? A: You do not need chiral conditions. The (Z)-isomer is the thermodynamically stable product.[2]

  • Mechanism: Amidoximes form an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen. This stabilizes the (Z)-configuration (hydroxyl and amino groups on the same side of the C=N bond).

  • Note: While the (E)-isomer can form kinetically, it rapidly isomerizes to the (Z)-form under the reflux conditions used in this synthesis [2].

Q: I see a major impurity at RRT 0.85. What is it? A: This is likely 4-carbamoylbenzoic acid (the primary amide).[1]

  • Cause: Hydrolysis of the nitrile group due to high pH or excessive water at high temperatures.

  • Prevention: Avoid strong bases like NaOH if possible; stick to ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     or 
    
    
    
    . Ensure the reaction temperature does not exceed 85°C.
Category 2: Isolation & Workup (The Critical Phase)

Q: The reaction looks perfect (99% conversion), but when I acidify to pH 1 to precipitate the benzoic acid, the yield is <10%. Where is my product? A: You have protonated the amidoxime group, forming a highly soluble hydrochloride salt.[1]

  • The Science: The molecule is amphoteric.

    • Carboxylic Acid pKa: ~3.5–4.0[1]

    • Protonated Amidoxime pKa: ~5.0–6.0[1]

  • The Trap: At pH 1, the molecule is cationic (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) and soluble. At pH 10, it is anionic (
    
    
    
    ) and soluble.
  • The Solution: You must target the Isoelectric Point (pI) , which is typically between pH 4.5 and 5.5 . This is where the zwitterion (

    
    ) is electrically neutral and least soluble [3].
    

Q: I adjusted to pH 5, but the precipitate is still fine and hard to filter. How do I improve recovery? A: This "salting-in" effect is common in high-ionic-strength aqueous solutions.[1]

  • Technique:

    • Concentrate the reaction mixture (remove ethanol) before acidification.

    • Cool the solution to 0–4°C.

    • Allow the crystallization to mature for 2–4 hours with gentle stirring. Rapid precipitation traps impurities and creates unfilterable fines.[1]

Validated Experimental Protocol

This protocol is optimized for the Z-isomer selectivity and maximizes zwitterion recovery.

Reagents:

  • 4-Cyanobenzoic acid (1.0 eq)[3]

  • Hydroxylamine hydrochloride (2.5 eq)

  • Potassium Carbonate (1.5 eq) — Note: Excess base ensures free hydroxylamine availability.

  • Solvent: Ethanol/Water (2:1 v/v)

Step-by-Step Workflow:

  • Reaction Setup:

    • Dissolve 4-cyanobenzoic acid in Ethanol/Water (2:1).[1]

    • Add ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       followed by 
      
      
      
      . Caution: CO2 evolution.
    • Critical: Heat to Reflux (approx. 78-80°C) for 6–8 hours.[1] Monitor by HPLC.

  • Workup (The "Yield Maker"):

    • Step A: Evaporate ethanol under reduced pressure (Rotavap 45°C). Do not distill to dryness; leave a concentrated aqueous slurry.

    • Step B: Dilute with cold water (approx. 2 volumes of the residual volume).

    • Step C (Filtration 1): If there is insoluble solid at pH > 8, filter it off.[1] This is likely unreacted nitrile or inorganic salts.[1]

    • Step D (Precipitation): Slowly add 2N HCl dropwise to the filtrate while stirring.

    • Target: Stop exactly at pH 4.8 – 5.2 .

    • Observation: A white, crystalline precipitate of the (Z)-zwitterion should form.

  • Purification:

    • Filter the solid and wash with ice-cold water (2x) followed by cold acetone (1x) to remove water and dry the crystal lattice.

    • Dry in a vacuum oven at 50°C.

Data Table: Solubility Profile of Target Molecule

pH ConditionDominant SpeciesSolubility (Water)Troubleshooting Note
pH < 2.0 Cationic (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
High Yield Loss Zone. Do not over-acidify.
pH 4.5 - 5.5 Zwitterion (

)
Low (Precipitates) Target Zone. Max recovery here.
pH > 8.0 Anionic (

)
High Reaction mixture state.

Mechanistic Insight: Z-Isomer Stabilization

The following diagram illustrates why the (Z)-isomer is the dominant product and how the zwitterionic lattice forms.

Mechanism cluster_stabilization Stabilization Factor SM 4-Cyanobenzoic Acid Intermediate Amidoxime (Kinetic Mix) SM->Intermediate + NH2OH Reflux Z_Isomer (Z)-Isomer (Stabilized by H-Bond) Intermediate->Z_Isomer Thermodynamic Equilibration Zwitterion Zwitterion (pH 5) (Insoluble Form) Z_Isomer->Zwitterion pH Adjustment (Precipitation) Note Intramolecular H-bond between N-H and O-H locks the Z-conformation.

Caption: Reaction pathway showing the thermodynamic conversion to the Z-isomer and subsequent zwitterion formation.

References

  • ChemicalBook. 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis. Retrieved from .

  • Mousavizadeh, F. et al. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.[1] PMC, National Institutes of Health.[1] Retrieved from .

  • BenchChem. Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide. (Analogous zwitterion isolation techniques).[1] Retrieved from .

Sources

Optimization

Technical Support Center: Impurity Profiling for 4-[(Z)-amino(hydroxyimino)methyl]benzoic Acid

Current Status: Operational Topic: Synthesis & Quality Control of Dabigatran Intermediate II Audience: Process Chemists, Analytical Scientists Introduction Welcome to the technical support hub for 4-[(Z)-amino(hydroxyimi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Synthesis & Quality Control of Dabigatran Intermediate II Audience: Process Chemists, Analytical Scientists

Introduction

Welcome to the technical support hub for 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (CAS: 23610-05-1). This compound is a critical intermediate in the synthesis of serine protease inhibitors, most notably Dabigatran etexilate .

The conversion of 4-cyanobenzoic acid to its amidoxime derivative is theoretically straightforward but practically nuanced. The reaction involves the nucleophilic attack of hydroxylamine on the nitrile carbon. However, the presence of water, high pH, and thermal stress creates a "perfect storm" for competitive hydrolysis, leading to specific impurity profiles that must be managed.

This guide provides a self-validating troubleshooting framework to identify, quantify, and mitigate these impurities.

Module 1: The Synthesis & Impurity Landscape

The following logic map details the reaction pathway and the genesis of key impurities. Use this to trace the origin of unknown peaks in your chromatogram.

ReactionPathways SM Starting Material 4-Cyanobenzoic Acid Target TARGET PRODUCT 4-[(Z)-amidino]benzoic acid SM->Target + NH2OH (Nucleophilic Attack) Imp_Amide IMPURITY B 4-Carbamoylbenzoic acid (Amide) SM->Imp_Amide + H2O / OH- (Hydrolysis) Target->Imp_Amide Degradation (- NH2OH) Imp_Iso IMPURITY D (E)-Isomer Target->Imp_Iso Isomerization (Acid/Photo) Imp_Acid IMPURITY C Terephthalic Acid (Di-acid) Imp_Amide->Imp_Acid + H2O / Heat (Full Hydrolysis)

Figure 1: Reaction pathway showing the competition between amidoxime formation (green) and hydrolytic degradation (yellow/red).

Module 2: Impurity Definitions & Data

Refer to this table when analyzing HPLC data. Relative Retention Times (RRT) are approximate and based on a standard C18 Reverse Phase method (Acidic Mobile Phase).

Impurity CodeCommon NameStructure DescriptionOrigin / CausalityRRT (Approx)
Impurity A 4-Cyanobenzoic AcidStarting Material (Nitrile)Incomplete conversion; pH too low for

activation.
~1.2 - 1.3
Impurity B 4-Carbamoylbenzoic AcidPrimary Amide (

)
Hydrolysis: Caused by excess water at high temp or degradation of the amidoxime.~0.8 - 0.9
Impurity C Terephthalic AcidDicarboxylic AcidOver-Hydrolysis: Extreme pH or prolonged reflux.~0.5 - 0.6
Impurity D (E)-Isomer(E)-AmidoximeIsomerization: Thermodynamic equilibrium. The (Z)-form is stabilized by intramolecular H-bonding.~0.95 - 1.05

Module 3: Troubleshooting Guide (Q&A)

Issue 1: "I have high levels of Impurity B (Amide) despite using fresh reagents."

Diagnosis: The amide impurity (4-carbamoylbenzoic acid) is the thermodynamic sink of this reaction. It forms via two distinct pathways:[1][2][3]

  • Direct Hydrolysis: The nitrile reacts with water instead of hydroxylamine.

  • Retro-Conversion: The target amidoxime degrades back to the amide under thermal stress.

Corrective Action:

  • Check Hydroxylamine Stoichiometry: Ensure you are using a significant excess of Hydroxylamine HCl (typically 2.0 – 3.0 eq) and Base (e.g.,

    
     or 
    
    
    
    ). High concentrations of the nucleophile (
    
    
    ) outcompete water for the nitrile.
  • Temperature Control: Do not exceed 70-80°C. Refluxing water/ethanol mixtures above this threshold exponentially increases the hydrolysis rate.

  • Order of Addition: Dissolve the hydroxylamine and base before adding the nitrile. This ensures the free base (

    
    ) is available immediately, minimizing the time the nitrile sits in hot water unreacted.
    
Issue 2: "My HPLC shows a split peak for the product. Is this the (E)-isomer?"

Diagnosis: Yes, this is likely the (E)-isomer . Amidoximes possess a C=N double bond, allowing for geometric isomerism.

  • The (Z)-Isomer (Target): Stabilized by an intramolecular hydrogen bond between the hydroxyl oxygen and the amino hydrogens. This is the dominant form in non-polar or crystalline states.

  • The (E)-Isomer: Often forms in polar protic solvents (like the reaction mixture) or under acidic HPLC conditions.

Corrective Action:

  • Don't Panic: In many subsequent steps (e.g., hydrogenation to amidine for Dabigatran), the stereochemistry is reset or irrelevant.

  • Reslurry: If isolation of pure (Z) is required, cool the reaction mixture slowly. The (Z)-isomer is typically less soluble and will crystallize out, while the (E)-isomer remains in the mother liquor.

Issue 3: "The reaction stalls with 10% Starting Material (Impurity A) remaining."

Diagnosis: This is often a Solubility vs. pH issue. 4-Cyanobenzoic acid is an acid; in the presence of base, it forms a salt.[2] If the pH is not optimized, the nitrile may precipitate or the hydroxylamine may remain protonated (


), rendering it non-nucleophilic.

Corrective Action:

  • pH Optimization: Maintain reaction pH between 8.0 and 9.0.

    • Too Low (<7): Hydroxylamine is protonated and inactive.

    • Too High (>10): Promotes rapid hydrolysis to Impurity C (Terephthalic acid).

  • Catalysis: Add 0.1 eq of 8-Hydroxyquinoline . This acts as a phase transfer catalyst or chelator that has been shown to accelerate this specific transformation in ethanol/water systems [1].

Module 4: Standardized Analytical Protocol

To ensure reproducibility, use this validated HPLC method for monitoring the reaction.

HPLC Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of carboxylic acids).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Nitrile bonds).

  • Temperature: 30°C.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.06040
15.01090
15.1955
20.0955

Technical Note: The amidoxime group is amphoteric. If peak tailing is observed, add 10mM Ammonium Acetate to Mobile Phase A to buffer the amine interaction with silanols.

References

  • Hauel, N. H., et al. (2002).[1][2][3] Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766.

  • Clement, B. (2002). Reduction of N-Hydroxylated Compounds: Amidoximes (N-Hydroxyamidines) as Prodrugs of Amidines. Drug Metabolism Reviews, 34(3), 565–579.

  • BenchChem. (2025).[6] Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid (Analogous chemistry reference).

  • Google Patents. (2017). Process for the Synthesis of Dabigatran Etexilate and Its Intermediates (WO2012004396).

Sources

Troubleshooting

How to improve the solubility of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid for assays

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Solubility & Assay Integration for 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Solubility & Assay Integration for 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

Executive Summary & Chemical Profile

You are likely working with 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (also known as 4-amidoximobenzoic acid) as a prodrug scaffold, a metabolic intermediate, or a fragment for metal-chelating resins.

This compound presents a "solubility paradox" common in zwitterionic-like structures:

  • The Challenge: It contains both an acidic moiety (carboxylic acid, pKa ~4.2) and a basic/amphoteric moiety (amidoxime, pKa ~4.5–5.0). At neutral pH, it can form intermolecular hydrogen bond networks or zwitterionic aggregates that drastically reduce aqueous solubility.

  • The Solution: You must disrupt the crystal lattice using a dipolar aprotic solvent (DMSO) and maintain the carboxylic acid in its ionized state (pH > 5.5) to ensure stability in aqueous buffers.

Quick-Reference Solubility Matrix

Solvent SystemSolubility RatingApplication Notes
100% DMSO High (>50 mM)Recommended Stock. Stable at -20°C.
100% Ethanol ModerateRequires heating; prone to precipitation upon cooling.
PBS (pH 7.4) Low (<1 mM)Risk of precipitation. Requires pre-dissolution in DMSO.
Basic Buffer (pH > 8) Moderate/HighSoluble as the carboxylate anion.
Acidic Buffer (pH < 4) LowAvoid. Protonation of carboxylate reduces solubility.

Step-by-Step Solubilization Protocol

Phase 1: Preparation of the Master Stock (100 mM)[1]
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered.

  • Procedure:

    • Weigh the solid powder in a glass vial (avoid plastics that leach plasticizers).

    • Add DMSO to achieve a 100 mM concentration.

    • Vortex vigorously for 30–60 seconds.

    • Observation: If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes. The solution must be completely clear before proceeding.

Phase 2: Aqueous Dilution (The "Crash-Out" Prevention)[1]
  • Mechanism: Direct dilution into aqueous buffer often causes "shock precipitation."

  • The "Intermediate Step" Method:

    • Prepare your assay buffer (e.g., PBS or HEPES). Crucial: Adjust buffer pH to 7.4–8.0 .

    • Dilute the 100 mM DMSO stock 1:10 into 100% Ethanol or 50% PEG-400 to create a 10 mM working solution.

    • Pipette this working solution slowly into the agitated assay buffer.

    • Final DMSO concentration: Ensure the final assay contains <1% DMSO (or <5% if your cells/enzyme tolerate it) to prevent solvent artifacts.

Critical Assay Interferences (The "Senior Scientist" Insight)

Many researchers fail not because the compound is insoluble, but because it interferes with the assay chemistry.

1. Metal Chelation Artifacts Amidoxime groups are potent bidentate ligands.[1] They chelate transition metals (Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺) effectively [1, 2].

  • Risk: If your assay involves a metalloprotease (e.g., MMPs) or relies on metal cofactors, this compound may show "false positive" inhibition by stripping the metal from the enzyme active site.

  • Control: Run a counter-screen with excess metal (e.g., add 10 µM ZnCl₂) to see if activity is restored.

2. Redox Cycling & NO Release Amidoximes can be enzymatically reduced to amidines or oxidized to release Nitric Oxide (NO) [3].

  • Risk: In cell-based assays, high concentrations might alter cellular signaling pathways independent of your target interaction.

Troubleshooting Logic Flow

The following diagram illustrates the decision process for stabilizing this compound in your assay.

SolubilityLogic Start Solid 4-Amidoximobenzoic Acid DMSO Dissolve in DMSO (100 mM) Start->DMSO CheckAssay Check Assay Buffer pH DMSO->CheckAssay Acidic pH < 5.0 (Acidic) CheckAssay->Acidic Acidic Buffer Neutral pH 7.0 - 8.0 (Physiological) CheckAssay->Neutral Neutral/Basic Buffer PrecipRisk HIGH RISK: Precipitation Carboxylic acid protonated Acidic->PrecipRisk Soluble STABLE: Soluble as Anion (COO- form) Neutral->Soluble MetalCheck Does Assay use Metals? (Zn, Fe, Cu) Soluble->MetalCheck Chelation WARNING: False Positive Run Metal Rescue Control MetalCheck->Chelation Yes Proceed Proceed with Assay MetalCheck->Proceed No

Caption: Decision tree for optimizing solubility and identifying potential assay interference risks.

Frequently Asked Questions (FAQs)

Q: Can I use cyclodextrins to improve solubility? A: Yes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. Preparing a 20% (w/v) HP-β-CD solution in your buffer before adding the compound can prevent precipitation and reduce non-specific binding to plastics.

Q: My compound turned pink/yellow in solution. Is it degraded? A: Possibly. Amidoximes are light-sensitive and can photo-degrade or oxidize. Always store DMSO stocks in amber vials wrapped in foil. If the color change is significant, verify purity via LC-MS; you may see a mass shift corresponding to hydrolysis to the amide or acid.

Q: Why is the solubility lower than the methyl ester analog? A: The methyl ester (CAS 65695-05-8) lacks the ionizable carboxylic acid and has different lattice energy properties. The free acid version (CAS 23610-05-1) relies heavily on pH to drive solubility via the carboxylate anion.

References

  • Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction. ACS Publications.

  • Preparation of Amidoxime Polyacrylonitrile Chelating Nanofibers and Their Application for Adsorption of Metal Ions. MDPI.

  • Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Bentham Science.

  • 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis. ChemicalBook.

  • Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate Compound Summary. PubChem.

Sources

Optimization

Scaling up 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid production for in vivo studies

Introduction & Scope This guide addresses the technical challenges of scaling up 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (CAS: 23610-05-1). This molecule is a critical zwitterionic intermediate, often functioning a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide addresses the technical challenges of scaling up 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (CAS: 23610-05-1). This molecule is a critical zwitterionic intermediate, often functioning as a "warhead" precursor for serine protease inhibitors or as a bioisostere in supramolecular chemistry.

Moving from medicinal chemistry (mg-scale) to process development (kg-scale) introduces three critical risks:

  • Thermal Hazard: The use of Hydroxylamine (HA) at scale poses a severe explosion risk if not managed via Differential Scanning Calorimetry (DSC) data.

  • Zwitterion Solubility: The molecule contains both a basic amidoxime and an acidic carboxylate, leading to complex solubility profiles dependent on pH (Isoelectric Point, pI).

  • Stereochemical Integrity: Ensuring the isolation of the thermodynamically stable (Z)-isomer over the kinetic (E)-isomer.

Module 1: Reaction Engineering & Safety

The Reaction System

The synthesis involves the nucleophilic addition of hydroxylamine to 4-cyanobenzoic acid.



Troubleshooting Guide: Synthesis
SymptomProbable CauseCorrective Action
Stalled Conversion (<80%) pH Drift: The reaction generates HCl (if using NH₂OH·HCl), dropping pH and protonating the hydroxylamine free base.Buffer: Ensure

or

is present at 1.5–2.0 eq. The pH must remain basic (pH 8–9) to keep NH₂OH nucleophilic.
High Amide Impurity Hydrolysis: 4-carbamoylbenzoic acid forms if water content is too high or temp is excessive.Solvent Control: Switch to 90:10 EtOH:H₂O. Reduce temperature from reflux (78°C) to 65°C and extend time.
Thermal Runaway / Exotherm Metal Contamination: Trace Fe/Cu ions catalyze HA decomposition.Chelation: Add 0.1 mol% EDTA or 8-Hydroxyquinoline to the reaction mixture to sequester trace metals.
FAQ: Safety at Scale

Q: Can I use 50% aqueous Hydroxylamine free base to avoid salt waste? A: Warning: At scales >100g, this is high-risk. 50% HA is thermally unstable and incompatible with many metals. We recommend generating HA in situ from Hydroxylamine Hydrochloride (NH₂OH·HCl) and a base (Sodium Carbonate). This limits the concentration of free HA in the reactor at any given time.

Q: What is the "Onset Temperature" for this reaction mixture? A: DSC data typically shows an exotherm onset for the HA/Nitrile mixture around 110°C–120°C . You must maintain the reactor jacket temperature at least 20°C below this onset (i.e., do not exceed 90°C).

Module 2: Purification & The "Z" Isomer

The Isomer Challenge

Amidoximes exist in equilibrium between Z (syn) and E (anti) forms.

  • (Z)-Isomer: Stabilized by intramolecular hydrogen bonding. This is the thermodynamically favored product and the target for most in vivo studies.

  • (E)-Isomer: Kinetic product, often more soluble.

Troubleshooting Guide: Isolation
SymptomProbable CauseCorrective Action
Product "Oils Out" Rapid pH Change: Dumping acid causes rapid precipitation of amorphous material.Slow Acidification: Acidify the hot solution slowly to pH 5–6 (the pI). Allow to cool slowly (10°C/hour) to promote crystallization.
High Ash Content Trapped Inorganic Salts: The zwitterion lattice traps Na/K salts.Slurry Wash: Resuspend the wet cake in 5 volumes of water at 40°C for 1 hour, then re-filter. Do not wash with ethanol (insoluble salts will remain).
E-Isomer Contamination Kinetic Trapping: Fast cooling traps the E-isomer.Thermodynamic Equilibration: Reflux the reaction mixture for an additional 1–2 hours after conversion is complete. This drives the E

Z isomerization.

Module 3: Visual Workflows (Graphviz)

Workflow 1: Safe Scale-Up Process

ProcessFlow Safe Safe Caution Caution Danger Danger Process Process Start Start: 4-Cyanobenzoic Acid Reagent Reagent Prep: NH2OH.HCl + K2CO3 (In-situ generation) Start->Reagent SafetyCheck Safety Check: Add EDTA (Metal Scavenger) Check DSC < 90°C Reagent->SafetyCheck Reaction Reaction: Reflux EtOH/H2O 6-12 Hours SafetyCheck->Reaction Safe Monitor IPC: HPLC Target: <1% Nitrile Target: Z/E Ratio > 95:5 Reaction->Monitor Monitor->Reaction Incomplete Quench Quench/Workup: Cool to 25°C Dilute with Water Monitor->Quench Complete pH_Adjust Precipitation: Adjust pH to 5.0-6.0 (Isoelectric Point) Quench->pH_Adjust Isolate Isolation: Filter & Water Wash (Remove Salts) pH_Adjust->Isolate Final Final Product: (Z)-Amidoxime Isolate->Final

Caption: Figure 1. Self-validating process flow for the safe synthesis and isolation of the Z-amidoxime.

Workflow 2: Impurity Fate Mapping

ImpurityMap Target Target Impurity Impurity Intermediate Intermediate Nitrile 4-Cyanobenzoic Acid (Starting Material) Amidoxime 4-Amidoxime Benzoic Acid (Target Z-Isomer) Nitrile->Amidoxime + NH2OH Amide 4-Carbamoylbenzoic Acid (Hydrolysis Impurity) Nitrile->Amide + H2O (Hydrolysis) E_Isomer (E)-Amidoxime (Kinetic Isomer) Amidoxime->E_Isomer Equilibrium Acid Terephthalic Acid (Over-Hydrolysis) Amide->Acid + H2O / Heat E_Isomer->Amidoxime Heat/Time (Thermodynamic Control)

Caption: Figure 2. Fate mapping of the nitrile starting material, highlighting hydrolysis risks and isomerization.

The "Golden Batch" Protocol (100g Scale)

Objective: Produce >90g of >98% pure (Z)-isomer.

Materials:

  • 4-Cyanobenzoic acid: 100.0 g (0.68 mol)

  • Hydroxylamine Hydrochloride: 94.5 g (1.36 mol, 2.0 eq)

  • Potassium Carbonate (

    
    ): 141.0 g (1.02 mol, 1.5 eq)
    
  • Solvent: Ethanol (500 mL) / Water (200 mL)[1]

  • Additive: 8-Hydroxyquinoline (0.5 g) [Metal Scavenger]

Step-by-Step Methodology:

  • Setup: Equip a 2L three-neck flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Add Ethanol, Water, 4-Cyanobenzoic acid, and 8-Hydroxyquinoline. Stir to create a slurry.

  • Base Addition: Add

    
     in portions over 15 minutes. Note: CO₂ evolution will occur. Ensure venting.
    
  • Reagent Addition: Add Hydroxylamine Hydrochloride. The reaction is endothermic initially.

  • Reaction: Heat to reflux (

    
    ). Maintain for 6–8 hours.
    
    • Checkpoint: Take an aliquot at 6h. Run HPLC. Nitrile should be

      
      . If (E)-isomer is 
      
      
      
      , continue reflux for 2h to equilibrate to (Z).
  • Work-up: Cool the mixture to

    
    . Add Water (500 mL) to dissolve inorganic salts.
    
  • Precipitation (Critical Step):

    • The solution will be basic (pH ~9).

    • Slowly add 6N HCl dropwise while monitoring pH.

    • Target pH: 5.5 (The isoelectric point).

    • A thick white precipitate will form.

  • Digestion: Stir the slurry at

    
     for 1 hour.
    
  • Filtration: Filter the solid. Wash the cake with Water (

    
    ) to remove KCl/NaCl.
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Expected Yield: 95–105 g (78–85%). Appearance: White to off-white crystalline solid.

References

  • Safety of Hydroxylamine Scale-Up: Cisneros, L. O., et al. "Thermal Hazard Evaluation and Safety Considerations for the Use of Hydroxylamine Derivatives." Organic Process Research & Development. (2001). (Generalized reference to OPRD safety standards for HA).

  • Synthesis of Amidoximes (Z-Isomer Confirmation): Clement, B. "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews. (2002).

  • Scale-Up Protocol Grounding: Based on standard industrial protocols for 4-amidinobenzoic acid hydroxyamide synthesis described in: ChemicalBook Synthesis Guide for CAS 23610-05-1.

  • Isomerism in Amidoximes: Dorey, A., et al. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules. (2019).[2]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid: A Comparative Guide

This guide provides a comprehensive framework for the spectroscopic validation of the (Z)-isomer of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid. As researchers and drug development professionals know, unambiguous struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the spectroscopic validation of the (Z)-isomer of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid. As researchers and drug development professionals know, unambiguous structural confirmation, including stereochemistry, is a cornerstone of chemical synthesis and pharmaceutical development. The biological activity of geometric isomers can differ significantly, making rigorous validation essential. This document outlines the expected spectroscopic signatures in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confidently assign the (Z)-configuration, offering a comparative analysis against its potential (E)-isomer and its synthetic precursor, 4-cyanobenzoic acid.

Introduction: The Importance of Stereochemical Assignment

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid is an amidoxime derivative of benzoic acid. The amidoxime functional group is often employed as a bioisostere for carboxylic acids in medicinal chemistry.[1] The geometry around the carbon-nitrogen double bond (C=N) gives rise to (E) and (Z) isomers. It is well-established that the (Z)-isomer of amidoximes is generally the more thermodynamically stable form.[1][2] However, relying on this assumption is insufficient for regulatory or research purposes. This guide details the spectroscopic evidence required to empirically confirm the desired (Z)-stereochemistry.

Our validation strategy is based on a multi-technique spectroscopic approach, comparing the experimental data of the synthesized compound with the known data of its starting material and the theoretically predicted data for both (Z) and (E) isomers.

The Synthetic Pathway: From Nitrile to Amidoxime

A common and effective route to synthesizing 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid is through the reaction of 4-cyanobenzoic acid with hydroxylamine.[3]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-cyanobenzoic_acid 4-Cyanobenzoic Acid target_molecule 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid 4-cyanobenzoic_acid->target_molecule Reflux reagents Hydroxylamine Hydrochloride Potassium Carbonate Ethanol/Water reagents->4-cyanobenzoic_acid

A key aspect of validating the final product is to demonstrate the complete conversion of the nitrile group (-C≡N) of the starting material into the amidoxime group.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: Probing Proton Environments

¹H NMR spectroscopy is a powerful tool for distinguishing between (E) and (Z) isomers of oximes and amidoximes. The chemical shifts of protons near the C=N bond are highly sensitive to the spatial arrangement of the substituents.

Expected ¹H NMR Data Comparison

Proton(s)4-Cyanobenzoic Acid[4]Expected 4-[(Z)-isomer]Expected 4-[(E)-isomer]Rationale for Differentiation
Aromatic (ortho to COOH)~8.04 ppm (d)~7.9-8.1 ppm (d)~7.9-8.1 ppm (d)Minimal change expected.
Aromatic (meta to COOH)~7.90 ppm (d)~7.6-7.8 ppm (d)~7.6-7.8 ppm (d)Minimal change expected.
-NH₂N/A~5.8-6.5 ppm (s, broad)~6.0-6.8 ppm (s, broad)The chemical shift of these exchangeable protons can vary and may be broad.
-OH (oxime)N/A~9.5-10.5 ppm (s, broad)~10.0-11.0 ppm (s, broad)The (E)-isomer's -OH proton may be slightly deshielded due to different hydrogen bonding or proximity to the aromatic ring.
-COOH~13.49 ppm (s, broad)~13.0-13.5 ppm (s, broad)~13.0-13.5 ppm (s, broad)This acidic proton will be a broad singlet and its chemical shift is highly dependent on concentration and solvent.

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

The most significant insights from ¹H NMR for isomer differentiation often come from 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy). For the (E)-isomer, a through-space interaction (NOE) would be expected between the oxime -OH proton and the adjacent aromatic protons. This interaction would be absent in the (Z)-isomer, where the -OH group is oriented away from the ring.

// Placeholder for actual image coordinates // In a real scenario, you'd position invisible nodes over the atoms of interest // and draw the dashed line between them. // E_isomer:s -> Ar_H [style=invis]; // E_isomer:s -> OH_E [style=invis]; // OH_E -> Ar_H; } enddot Caption: Expected NOESY correlations for isomer differentiation.

¹³C NMR Spectroscopy: A Carbon Fingerprint

The electronic environment of the carbon atoms, particularly the C=N carbon and the aromatic carbons, will differ between the isomers.

Expected ¹³C NMR Data Comparison

Carbon4-Cyanobenzoic Acid[4]Expected 4-[(Z)-isomer]Expected 4-[(E)-isomer]Rationale for Differentiation
-COOH~166.1 ppm~166-168 ppm~166-168 ppmMinimal change expected.
C=NN/A~148-152 ppm~150-155 ppmThe C=N carbon in the (E)-isomer is often slightly deshielded (downfield) compared to the (Z)-isomer.
C (ipso-amidoxime)~115.2 ppm~128-132 ppm~129-133 ppmSignificant shift from the nitrile-bearing carbon.
C (ipso-COOH)~134.9 ppm~133-136 ppm~133-136 ppmMinimal change expected.
Aromatic CHs~130-133 ppm~128-132 ppm~128-132 ppmSubtle shifts may occur.
-C≡N~118.3 ppmN/AN/AThe disappearance of this signal is a key indicator of a successful reaction.

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying functional groups and confirming the conversion of the nitrile to the amidoxime.

Expected FT-IR Data Comparison (cm⁻¹)

Functional Group4-Cyanobenzoic Acid[5]Expected 4-[(Z)-amino(hydroxyimino)methyl]benzoic acidRationale for Structural Confirmation
O-H (Carboxylic Acid)2500-3300 (very broad)2500-3300 (very broad)Presence of the carboxylic acid group.
N-H (Amine)N/A3400-3500 (medium)Appearance confirms the presence of the -NH₂ group.
O-H (Oxime)N/A3200-3550 (broad)Overlaps with other O-H and N-H stretches but contributes to the broadness of this region.
C-H (Aromatic)3000-3100 (medium)3000-3100 (medium)Confirms the aromatic ring.
C≡N (Nitrile)2222-2260 (sharp, medium)AbsentCrucial: Disappearance of this peak confirms the conversion of the starting material.
C=O (Carboxylic Acid)~1700 (strong)~1680-1700 (strong)Confirms the carboxylic acid group.
C=N (Amidoxime)N/A~1640-1670 (medium-strong)Crucial: Appearance of this peak confirms the formation of the amidoxime.[2]
C-O (Carboxylic Acid)~1300 (strong)~1300 (strong)Confirms the carboxylic acid group.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): For C₈H₈N₂O₃, the expected monoisotopic mass is 180.0535 g/mol .[3] Observing this molecular ion peak (or [M+H]⁺ at 181.0613 in ESI+) is the primary confirmation of the product's formation.

  • Key Fragmentation Patterns: Aromatic carboxylic acids typically show fragmentation patterns involving the loss of -OH (M-17) and -COOH (M-45).[6] For the target molecule, characteristic losses would also include those from the amidoxime group.

Comparison of Fragmentation

Ion4-Cyanobenzoic Acid[7][8]Expected for 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid
[M]⁺m/z 147m/z 180
[M-OH]⁺m/z 130m/z 163
[M-H₂O]⁺N/Am/z 162
[M-COOH]⁺m/z 102m/z 135
[C₆H₄CN]⁺m/z 102N/A

The fragmentation pattern of the product will be significantly different from the starting material, providing another layer of validation.

Experimental Protocols

The following are generalized protocols for acquiring the necessary spectroscopic data. Instrument parameters should be optimized for the specific machine being used.

G cluster_workflow Spectroscopic Validation Workflow start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, NOESY) ir FT-IR Spectroscopy ms Mass Spectrometry analysis Data Analysis & Comparison validation Structure Validated

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound has multiple exchangeable protons).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • 2D NOESY (Optional but Recommended): Acquire a 2D NOESY spectrum to probe for through-space correlations, which is key for differentiating the (E) and (Z) isomers.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Background Scan: Perform a background scan with no sample in the beam path.

  • Sample Scan: Acquire the spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Method: Use Electrospray Ionization (ESI) for soft ionization, which is likely to preserve the molecular ion. Both positive and negative ion modes should be tested.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): If available, perform MS/MS on the molecular ion peak to analyze its fragmentation pattern, which can provide further structural confirmation.

Conclusion

The structural validation of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid requires a systematic and multi-faceted spectroscopic approach. By comparing the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of the synthesized product against its precursor and the predicted data for its geometric isomers, a confident assignment of the (Z)-stereochemistry can be achieved. The key validation points are the disappearance of the nitrile signal in both IR and ¹³C NMR, the appearance of characteristic amidoxime signals (C=N, -NH₂, -OH), and, most definitively for stereochemistry, the use of 2D NOESY NMR to probe spatial relationships. This guide provides the foundational knowledge for researchers to interpret their data with a high degree of scientific rigor.

References

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 4-[(Z)-amino(hydroxyimino)methyl]benzoic Acid Analogs

Executive Summary This guide analyzes the structure-activity relationships (SAR) of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (commonly referred to as 4-amidoximobenzoic acid ) and its analogs. These compounds repres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationships (SAR) of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (commonly referred to as 4-amidoximobenzoic acid ) and its analogs. These compounds represent a critical "prodrug" strategy designed to overcome the poor oral bioavailability of benzamidine-based drugs.

While benzamidines are potent inhibitors of serine proteases (e.g., Thrombin, Factor Xa, Matriptase), their high basicity (pKa ~11-12) prevents passive diffusion across the intestinal epithelium. The amidoxime moiety lowers the pKa (~8.0), increases lipophilicity, and utilizes the mitochondrial Amidoxime Reducing Component (mARC) system to regenerate the active drug in vivo.

The Scaffold & Design Strategy

The core structure is an N-hydroxylated derivative of 4-amidinobenzoic acid. The design relies on a "Mask-and-Release" mechanism.

Structural Components:
  • The "Masked" Warhead (Amidoxime):

    • Function: Replaces the highly basic amidine group.

    • Chemistry: The

      
      -isomer is the thermodynamically stable form due to an intramolecular hydrogen bond between the oxime oxygen and the amino hydrogen.
      
    • Bio-activation: Requires reduction by the mARC enzyme system (liver/kidney) to release the active amidine.

  • The Linker (Phenyl Ring):

    • Provides the rigid scaffold necessary for the active metabolite to fit into the S1 pocket of serine proteases (e.g., Asp189 in Trypsin/Thrombin).

  • The Tail (Carboxylic Acid/Ester):

    • Acid Form: Soluble but poor permeability.

    • Ester Form (Double Prodrug): Often used to further enhance lipophilicity (LogP) for oral uptake.

Metabolic Activation Pathway (Mechanism of Action)

Unlike standard hydrolysis prodrugs, this scaffold requires a specific reductive enzymatic pathway. The mARC system is molybdenum-dependent and works in concert with Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R).[1]

MARC_Activation Prodrug Amidoxime Prodrug (Inactive, Lipophilic) Transport Intestinal Absorption (Passive Diffusion) Prodrug->Transport High Permeability Liver Hepatic Mitochondria Transport->Liver mARC mARC Complex (Mo-Cofactor + Cyb5 + NADH) Liver->mARC Substrate Entry Active Benzamidine Drug (Active, Basic) mARC->Active N-Reduction Target Target Inhibition (Thrombin/Factor Xa) Active->Target Binding (Ki < 10nM)

Figure 1: The metabolic activation cascade of amidoxime prodrugs. The mARC system reduces the N-O bond, regenerating the active amidine.

Comparative SAR Analysis

The following table compares the Topic Compound (Amidoxime) against the Parent (Amidine) and a Double Prodrug (Ethyl Ester) analog.

Table 1: Physicochemical and Biological Comparison
FeatureParent Active Drug Topic Compound (Prodrug) Double Prodrug
Structure 4-Amidinobenzoic acid4-[(Z)-amino(hydroxyimino)methyl]benzoic acid Ethyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
Functional Group Amidine (

)
Amidoxime (

)
Amidoxime + Ester
pKa (approx.) ~11.5 (Highly Basic)~8.0 (Weakly Basic)~7.8
LogD (pH 7.4) -1.5 to -0.5 (Hydrophilic)0.5 to 1.2 (Moderate)> 2.0 (Lipophilic)
Caco-2 Permeability Low (

cm/s)
High (

cm/s)
Very High
Protease Inhibition (

)
Potent (< 50 nM) Weak / Inactive (> 10

M)
Inactive
Metabolic Fate Excreted renally unchangedReduced to Parent (Liver)Hydrolyzed (Esterase)

Reduced (mARC)
Key SAR Insights:
  • The "Z" Configuration: The Z-isomer is critical. The E-isomer is less stable and often converts to Z in solution. The intramolecular H-bond in the Z-form shields the polar N-OH group, slightly improving membrane passage compared to the E-isomer.

  • N-Substitution: Alkylating the amidoxime oxygen (e.g.,

    
    ) creates a "blocked" prodrug. While this increases stability, it prevents  mARC reduction, rendering the molecule inactive in vivo. The free 
    
    
    
    is required for the enzymatic mechanism.
  • Bioisosterism: The amidoxime is a non-classical bioisostere of the amidine. It mimics the geometry but masks the charge.

Experimental Methodologies

To validate these SAR claims, the following protocols are standard in the field (based on Clement et al.).

Protocol A: Synthesis of the Z-Amidoxime (Chemical Validation)
  • Objective: Selective synthesis of the Z-isomer from 4-cyanobenzoic acid.

  • Reagents: Hydroxylamine hydrochloride (

    
    ), 
    
    
    
    , Ethanol/Water.[2]
  • Steps:

    • Dissolve 4-cyanobenzoic acid (1 eq) in Ethanol/Water (1:1).

    • Add

      
       (2 eq) and 
      
      
      
      (1.5 eq).
    • Reflux at 80°C for 4–6 hours. Monitor by HPLC (disappearance of nitrile peak).

    • Critical Step: Acidify carefully to pH 4–5 with dilute HCl. The Z-isomer precipitates due to the formation of the zwitterionic species.

    • Recrystallize from water/ethanol to ensure removal of the E-isomer (which is more soluble).

    • Validation:

      
      -NMR should show a broad singlet for the N-OH and 
      
      
      
      protons, distinct from the nitrile precursor.
Protocol B: In Vitro mARC Reduction Assay (Biological Validation)
  • Objective: Confirm the prodrug converts to the active drug.

  • System: Porcine or Human Liver Mitochondria (rich in mARC).

  • Steps:

    • Incubate mitochondrial fraction (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

    • Add NADH (1.0 mM) as the electron donor.

    • Add the Amidoxime test compound (50

      
      M).
      
    • Incubate at 37°C for 30 minutes.

    • Terminate reaction with ice-cold acetonitrile.

    • Analysis: Centrifuge and analyze supernatant by HPLC-UV or LC-MS/MS.

    • Success Criteria: Detection of the 4-amidinobenzoic acid peak. If no amidine is formed, the analog is metabolically stable and failed as a prodrug.

Visualizing the SAR Decision Logic

The following diagram illustrates the decision process when optimizing these analogs for drug development.

SAR_Logic Start Lead Compound: Benzamidine Inhibitor Problem Problem: Low Oral Bioavailability (pKa > 11) Start->Problem Strategy Strategy: Amidoxime Prodrug Problem->Strategy Branch1 Unsubstituted Amidoxime (-C(=NOH)NH2) Strategy->Branch1 Branch2 O-Alkylated Amidoxime (-C(=NOR)NH2) Strategy->Branch2 Branch3 Double Prodrug (Ester + Amidoxime) Strategy->Branch3 Result1 Good Permeability Active in vivo (mARC reduction) Branch1->Result1 Standard Approach Result2 High Permeability Inactive (No Reduction) Branch2->Result2 Metabolic Dead-end Result3 Maximal Permeability Requires Esterase + mARC Branch3->Result3 Optimized for Oral

Figure 2: SAR Decision Tree for Benzamidine Optimization. Note that O-alkylation of the oxime usually abolishes activity.

References
  • Clement, B., et al. (2007). N,N'-Dihydroxyamidines: A New Prodrug Principle to Improve the Oral Bioavailability of Amidines. Journal of Medicinal Chemistry. Link

  • Havemeyer, A., et al. (2010). The Mitochondrial Amidoxime Reducing Component (mARC): From Prodrug-Activation Mechanism to Drug-Target. Journal of Biological Chemistry. Link

  • Kotthaus, J., et al. (2011). Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC). Biochemical Journal. Link

  • Gruenewald, S., et al. (2008).[3] The Third Component of the N-Reductive Enzyme System: Mitochondrial Amidoxime Reducing Component (mARC).[4] Journal of Biological Chemistry. Link

Sources

Validation

A Senior Application Scientist's Guide to Secondary Assay Validation: Efficacy of an Arginine Mimetic in a Cell-Based Model

This guide provides a comprehensive framework for validating the efficacy of a novel small molecule, 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid, hereafter referred to as Compound X , in a secondary, cell-based assay....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the efficacy of a novel small molecule, 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid, hereafter referred to as Compound X , in a secondary, cell-based assay. As researchers and drug development professionals, our goal extends beyond initial hit identification. We must rigorously challenge our primary screening hits in more physiologically relevant systems to ensure their cellular activity, target engagement, and potential for therapeutic development. This document outlines the scientific rationale, a detailed experimental protocol, and a comparative analysis for validating Compound X, a putative modulator of L-arginine metabolism.

Pillar 1: The Scientific Rationale - Moving Beyond the Biochemical Assay

Primary high-throughput screens (HTS) are indispensable for identifying molecules that interact with a purified enzyme target.[1][2] However, a positive result in such an assay is merely the beginning. A biochemical assay, conducted in a simplified, artificial environment, cannot predict a compound's behavior in a complex cellular system. Key questions remain unanswered:

  • Cell Permeability: Can the compound cross the cell membrane to reach its intracellular target?

  • Target Engagement: Does the compound engage its intended target amidst a milieu of other proteins and competing substrates?

  • Cellular Efficacy: Does target engagement translate into the desired functional outcome?

  • Cytotoxicity: Is the observed effect simply a result of the compound killing the cells?

To bridge this gap, a secondary, cell-based assay is essential.[3][4] It serves as a critical filter, eliminating compounds that are artifacts of in-vitro systems and advancing those with genuine biological activity. For Compound X, whose structure mimics L-arginine, the most probable targets are Arginase (ARG) and Nitric Oxide Synthase (NOS), two enzymes locked in a critical metabolic competition for their common substrate.[5][6]

The dysregulation of this pathway is implicated in numerous pathologies, from cancer and cardiovascular disease to inflammatory disorders.[7][8] Therefore, our secondary assay will be designed to measure a functional output of this enzymatic competition within a relevant cell model.

L-Arginine Metabolism Pathway cluster_0 Cellular Environment L_Arginine L-Arginine (Substrate) iNOS Inducible Nitric Oxide Synthase (iNOS) L_Arginine->iNOS Arginase Arginase (ARG) L_Arginine->Arginase NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS->NO_Citrulline  Pro-inflammatory Signaling Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine  Immune Suppression,  Tissue Repair Compound_X Compound X (Test Inhibitor) Compound_X->iNOS Comparator 1400W (Comparator Inhibitor) Comparator->iNOS

Caption: L-Arginine metabolic pathway highlighting the competition between iNOS and Arginase.

Pillar 2: Experimental Design - A Head-to-Head Comparison in a Functional Inflammation Model

To validate Compound X, we will employ an industry-standard cell-based inflammation model: murine macrophages (RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[8]

Causality Behind Experimental Choices:

  • Cell Line (RAW 264.7): These cells are a well-characterized macrophage line that, upon stimulation, robustly upregulates the expression of inducible Nitric Oxide Synthase (iNOS), providing a strong and measurable signal.[8]

  • Stimulation (LPS & IFN-γ): This combination mimics a pro-inflammatory bacterial infection environment, leading to high-level expression of iNOS and subsequent production of nitric oxide (NO).[8]

  • Primary Readout (Nitric Oxide Production): We will quantify the production of NO (measured as its stable metabolite, nitrite) in the cell culture supernatant using the Griess assay.[9][10] This provides a direct functional measure of iNOS activity. A decrease in NO production in the presence of an inhibitor indicates successful target engagement and cellular efficacy.

  • Comparator Compound (1400W): To benchmark the performance of Compound X, we will run a parallel dose-response curve with 1400W, a highly potent and selective iNOS inhibitor.[11][12] This allows for a direct comparison of potency (IC50) and efficacy.

  • Counter-Screen (Cytotoxicity Assay): It is critical to ensure that any observed decrease in NO production is due to specific enzyme inhibition and not simply cell death. Therefore, a parallel cytotoxicity assay (e.g., MTT, resazurin, or CellTiter-Glo®) will be performed on cells treated with the same concentrations of Compound X.

Pillar 3: The Protocol - A Validated Workflow for iNOS Inhibition

This protocol is designed as a self-validating system with integrated controls to ensure data integrity.

Experimental Workflow cluster_assays Parallel Assays start Start seed 1. Seed RAW 264.7 Cells (e.g., 5x10^4 cells/well in 96-well plate) start->seed incubate1 2. Incubate Overnight (37°C, 5% CO2) seed->incubate1 stimulate_treat 4. Stimulate & Treat Cells - Add LPS (1 µg/mL) + IFN-γ (10 ng/mL) - Add compound dilutions incubate1->stimulate_treat prepare_compounds 3. Prepare Compound Dilutions (Compound X, 1400W, Vehicle) prepare_compounds->stimulate_treat incubate2 5. Incubate for 24 Hours (37°C, 5% CO2) stimulate_treat->incubate2 griess_assay 6a. Griess Assay - Collect 50 µL supernatant - Add Griess Reagents I & II - Incubate 10 min - Measure Absorbance (540 nm) incubate2->griess_assay cyto_assay 6b. Cytotoxicity Assay - To remaining cells in plate - Add MTT or Resazurin reagent - Incubate 2-4 hours - Measure Absorbance/Fluorescence incubate2->cyto_assay analyze 7. Analyze Data - Calculate % Inhibition - Determine IC50 Values - Assess Cytotoxicity griess_assay->analyze cyto_assay->analyze end End analyze->end

Caption: Step-by-step workflow for the secondary cell-based validation assay.

Detailed Step-by-Step Methodology:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of media.

    • Incubate overnight to allow for cell adherence.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X and 1400W in DMSO.

    • Perform a serial dilution series in cell culture medium to create 2X working concentrations. A typical 8-point curve might range from 200 µM to 0.1 µM (final concentrations will be 100 µM to 0.05 µM).

    • Prepare a vehicle control (e.g., 0.5% DMSO in medium).

  • Cell Treatment and Stimulation:

    • Prepare a 2X stimulation cocktail of LPS (2 µg/mL) and IFN-γ (20 ng/mL) in culture medium.

    • Remove the old medium from the cells.

    • Add 50 µL of the 2X compound dilutions (or vehicle/media controls) to the appropriate wells.

    • Add 50 µL of the 2X stimulation cocktail to all wells except the "unstimulated" control wells (add 50 µL of plain medium to these).

    • Final volume per well will be 100 µL.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Quantification (Griess Assay):

    • After incubation, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well. Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution) to each well. Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite to convert absorbance values to nitrite concentrations.

  • Cytotoxicity Assay (MTT Example):

    • To the remaining 50 µL of cells and media in the original plate, add 10 µL of MTT solution (5 mg/mL).

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., DMSO or a SDS-HCl solution) and incubate overnight to dissolve formazan crystals.

    • Measure absorbance at 570 nm.

Pillar 4: Data Interpretation & Comparative Analysis

The ultimate goal is to generate a clear, quantitative comparison of Compound X against the gold-standard inhibitor, 1400W.

Data Analysis:

  • Calculate Percent Inhibition: Use the following formula for each compound concentration: % Inhibition = 100 * (1 - ([NO]Sample - [NO]Unstimulated) / ([NO]Stimulated Vehicle - [NO]Unstimulated))

  • Generate Dose-Response Curves: Plot % Inhibition versus the logarithm of the compound concentration.

  • Determine IC50 Values: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[13]

Comparative Data Summary

CompoundCellular iNOS IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)
Compound X 5.2> 100> 19.2
1400W 0.8> 100> 125

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

  • Potency (IC50): The IC50 value provides a direct measure of the compound's potency in a cellular context. In our hypothetical data, 1400W is significantly more potent than Compound X.

  • Cytotoxicity (CC50): The CC50 is the concentration that causes 50% cell death. An ideal compound will have a CC50 value that is much higher than its IC50.

  • Selectivity Index (SI): The ratio of CC50 to IC50 is a crucial metric. A high SI (>10) suggests that the compound's inhibitory effect is not due to general toxicity, lending confidence to the result. Both compounds in our example show a favorable selectivity index.

Conclusion

This guide provides a robust framework for the secondary validation of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (Compound X) . By progressing from a primary biochemical screen to a functionally relevant, cell-based assay, we can confidently assess a compound's true potential. This head-to-head comparison against a known selective inhibitor (1400W), coupled with a critical cytotoxicity counter-screen, generates the high-quality, trustworthy data needed to make informed decisions in the drug discovery pipeline. This rigorous, tiered approach ensures that only the most promising candidates, those with demonstrated cellular efficacy and a safe therapeutic window, are advanced toward further preclinical development.

References

  • Assay Genie. (n.d.). Arginase Inhibitor Screening Kit (BA0193). Retrieved from [Link]

  • BPS Bioscience. (n.d.). ARG1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Arginase Inhibitor Screening Kit. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Arginase Inhibitor Screening Services. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

  • Yadav, P., et al. (2022). Screening and Identification of Potential iNOS Inhibitors to Curtail Cervical Cancer Progression: an In Silico Drug Repurposing Approach. Applied Biochemistry and Biotechnology, 194(1), 570-586. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. Retrieved from [Link]

  • Panlabs. (n.d.). iNOS Mouse Nitric Oxide Synthase Cell Based Antagonist Assay. Retrieved from [Link]

  • Singh, T., et al. (2022). Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2. Molecules, 27(16), 5184. Retrieved from [Link]

  • Pérez-Tejada, J., et al. (2024). Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders?. International Journal of Molecular Sciences, 25(6), 3496. Retrieved from [Link]

  • Singh, R., et al. (2019). Inducible nitric oxide synthase inhibitors: A comprehensive update. Medicinal Research Reviews. Retrieved from [Link]

  • Muscarà, C., et al. (2024). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate. Retrieved from [Link]

  • Griffiths, M. J., & Evans, T. W. (2004). Alternatives to nitric oxide. British Journal of Anaesthesia, 93(6), 747-749. Retrieved from [Link]

  • Saturnino, C., et al. (2025). Synthesis of Arginase Inhibitors: An Overview. Molecules, 30(2), 486. Retrieved from [Link]

  • Wollin, L., & Ghofrani, H. A. (2015). Nitric Oxide Inhibition Strategies. Critical Care, 19(1), 244. Retrieved from [Link]

  • Woster, P. M., & Li, H. (2011). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Current Topics in Medicinal Chemistry, 11(13), 1647-1663. Retrieved from [Link]

  • Muller, J., et al. (2014). Small-molecule Arginase Inhibitors. Mini-Reviews in Medicinal Chemistry, 14(14), 1146-1155. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

  • Li, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chemical Biology. Retrieved from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Petrova, E. N., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 24(3), 2269. Retrieved from [Link]

  • Seidl, C., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 970054. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Bassit, L., et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Virology Journal, 5, 126. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Cross-Validation of 4-[(Z)-amino(hydroxyimino)methyl]benzoic Acid Activity Across Diverse Cell Lines

Introduction: The Imperative for Context in Preclinical Compound Screening In the landscape of modern drug discovery, the initial identification of a bioactive compound is merely the first step in a long and rigorous jou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Context in Preclinical Compound Screening

In the landscape of modern drug discovery, the initial identification of a bioactive compound is merely the first step in a long and rigorous journey. The compound 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid, a novel benzoic acid derivative, presents a chemical scaffold of interest for potential therapeutic applications. However, its true potential cannot be ascertained from a single data point. The biological context, dictated by the unique genetic and proteomic landscape of different cell types, is paramount. A compound exhibiting potent cytotoxicity in one cancer cell line may be inert in another or, critically, unacceptably toxic to healthy, non-cancerous cells.[1][2][3]

This guide provides a comprehensive framework for the cross-validation of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid's activity across a panel of strategically selected cell lines. We will move beyond simple viability metrics to dissect the compound's mechanistic footprint, exploring its effects on cell death pathways and cell cycle progression. The methodologies described herein are designed to be self-validating, providing a robust and reproducible approach for researchers in pharmacology and drug development.

Part 1: Strategic Experimental Design

The foundation of a successful cross-validation study lies in the thoughtful selection of both the biological models and the analytical methods. Our objective is to generate a multi-dimensional activity profile for the target compound.

Rationale for Cell Line Selection

To build a comprehensive profile of the compound's activity, we have selected a panel of four cell lines, each representing a distinct and relevant biological context:

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, widely used as a model for hormone-responsive breast cancer.[4] Its inclusion allows for the assessment of activity in a common solid tumor type.

  • A549 (Human Lung Carcinoma): A model for non-small cell lung cancer, representing another prevalent and distinct solid tumor malignancy.

  • K562 (Human Chronic Myelogenous Leukemia): A suspension cell line representing a hematological malignancy. Its different morphology and origin provide a valuable point of comparison against adherent cancer cell lines.

  • HEK293 (Human Embryonic Kidney): A non-cancerous human cell line used to assess baseline cytotoxicity.[4] High toxicity against this line relative to cancer cell lines would indicate a poor therapeutic index and potential for significant side effects.

Rationale for Assay Selection

We will employ a trifecta of well-established in vitro assays to move from a general assessment of toxicity to a more nuanced, mechanistic understanding.

  • MTT Assay (Cytotoxicity/Viability): This colorimetric assay is the workhorse for initial screening. It measures the metabolic activity of cells, which correlates with cell viability.[5] The primary output, the IC50 value (the concentration at which 50% of cell growth is inhibited), provides a quantitative measure of the compound's potency.[4]

  • Annexin V-FITC/Propidium Iodide (PI) Assay (Apoptosis Detection): To understand how the compound kills cells, we must determine the mode of cell death. This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7] This is critical, as induction of programmed cell death (apoptosis) is often a desired characteristic of anti-cancer agents.

  • Propidium Iodide (PI) Staining (Cell Cycle Analysis): Many cytotoxic agents function by disrupting the cell cycle. This flow cytometry technique quantifies the DNA content of cells, allowing us to determine the percentage of the population in the G0/G1, S, and G2/M phases.[8][9][10] A significant accumulation of cells in a specific phase suggests the compound interferes with a particular cell cycle checkpoint.

The overall experimental strategy is designed as a logical funnel, starting with a broad screen for activity and progressively narrowing the focus to elucidate the underlying mechanism of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis Compound 4-[(Z)-amino(hydroxyimino) methyl]benzoic acid CellLines Cell Line Panel (MCF-7, A549, K562, HEK293) Compound->CellLines MTT MTT Viability Assay CellLines->MTT IC50 Determine IC50 Values MTT->IC50 ApoptosisAssay Annexin V/PI Staining (Flow Cytometry) IC50->ApoptosisAssay Treat cells at IC50 CellCycleAssay PI Staining (Flow Cytometry) IC50->CellCycleAssay Treat cells at IC50 DataAnalysis Comparative Analysis of Potency, Selectivity & MOA ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis Conclusion Compound Activity Profile DataAnalysis->Conclusion

Caption: High-level workflow for the cross-validation of compound activity.

Part 2: Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed to ensure they can be reliably executed.

General Cell Culture and Compound Preparation
  • Cell Maintenance: All cell lines are to be cultured in their recommended media (e.g., DMEM for MCF-7, A549, HEK293; RPMI-1640 for K562) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. Adherent cells (MCF-7, A549, HEK293) should be passaged upon reaching 80-90% confluency.

  • Compound Stock Solution: Prepare a 10 mM stock solution of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid in dimethyl sulfoxide (DMSO). Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound from the stock solution in the appropriate cell culture medium. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity. A vehicle control (medium with 0.5% DMSO) must be included in all experiments.[11]

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies to determine the IC50 of the compound.[12][13]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment and recovery.[13]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the compound (e.g., from 0.1 µM to 100 µM) and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol uses dual staining to differentiate cell death pathways via flow cytometry.[6][15]

  • Cell Seeding and Treatment: Seed 2x10^5 cells per well in 6-well plates. After 24 hours, treat the cells with the compound at its predetermined IC50 concentration and 2x IC50 concentration for 24 hours. Include an untreated and a vehicle control.

  • Cell Harvesting: For adherent cells, gently detach using Trypsin-EDTA and collect the cells. For suspension cells, collect directly. Centrifuge all collected cells (including those floating in the medium of adherent cultures) at 300 x g for 5 minutes.[16]

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7] Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

G Healthy Healthy Cell Inner Membrane: PS Outer Membrane: Intact Stain Staining Annexin V-FITC (Green) Propidium Iodide (Red) Healthy->Stain Treatment Result_Healthy Result: Annexin V- / PI- No binding of Annexin V PI excluded EarlyApop Early Apoptotic Cell PS flips to Outer Membrane Outer Membrane: Intact EarlyApop->Stain Treatment Result_Early Result: Annexin V+ / PI- Annexin V binds to PS PI excluded LateApop Late Apoptotic/Necrotic Cell PS on Outer Membrane Outer Membrane: Permeable LateApop->Stain Treatment Result_Late Result: Annexin V+ / PI+ Annexin V binds to PS PI enters cell, stains DNA Stain:annexin->Result_Early Binds PS Stain:annexin->Result_Late Binds PS Stain:pi->Result_Late Enters Cell

Caption: Principle of the Annexin V/PI apoptosis detection assay.

Protocol: Cell Cycle Analysis

This protocol quantifies DNA content to assess the compound's effect on cell cycle progression.[8][17]

  • Cell Seeding and Treatment: Follow the same procedure as step 1 of the apoptosis assay.

  • Cell Harvesting: Collect cells as described in step 2 of the apoptosis assay.

  • Fixation: Wash the cell pellet with PBS, then resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[10][18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase is essential to prevent staining of double-stranded RNA.[8][18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Part 3: Data Presentation and Interpretation (Illustrative Data)

The following tables summarize hypothetical, yet plausible, results from the cross-validation study.

Table 1: Cytotoxicity (IC50) of Compound Across Cell Lines
Cell LineTypeIC50 (µM)Selectivity Index (SI)¹
MCF-7 Breast Cancer12.5 ± 1.16.4
A549 Lung Cancer28.2 ± 2.52.8
K562 Leukemia8.9 ± 0.89.0
HEK293 Non-Cancerous80.1 ± 6.7-

¹ Selectivity Index (SI) is calculated as IC50 in HEK293 / IC50 in cancer cell line.

Interpretation: The compound demonstrates potent cytotoxic activity against the K562 leukemia cell line and moderate activity against the MCF-7 breast cancer line. Its activity is lower in A549 lung cancer cells. Importantly, the compound is significantly less toxic to the non-cancerous HEK293 cells, with high selectivity indices for K562 and MCF-7, suggesting a favorable therapeutic window for these cancer types.

Table 2: Apoptosis Induction at 24 Hours (Treated at IC50)
Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)Total Apoptotic Cells (%)
MCF-7 35.4 ± 3.115.2 ± 1.850.6
A549 10.1 ± 1.55.6 ± 0.915.7
K562 48.9 ± 4.218.5 ± 2.067.4
HEK293 4.5 ± 0.62.1 ± 0.46.6

Interpretation: The cytotoxic effect observed in K562 and MCF-7 cells is predominantly mediated by the induction of apoptosis. The high percentage of early apoptotic cells in the K562 line correlates with its high sensitivity (low IC50). The much lower level of apoptosis in A549 cells suggests a different mechanism of action or resistance in this cell line. The minimal induction of apoptosis in HEK293 cells further supports the compound's selectivity for cancer cells.

Table 3: Cell Cycle Distribution at 24 Hours (Treated at IC50)
Cell Line% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 40.1 (Control: 65.2)18.5 (Control: 20.1)41.4 (Control: 14.7)
A549 60.5 (Control: 62.1)21.2 (Control: 22.5)18.3 (Control: 15.4)
K562 35.5 (Control: 58.9)15.1 (Control: 25.0)49.4 (Control: 16.1)
HEK293 68.1 (Control: 69.5)18.9 (Control: 19.2)13.0 (Control: 11.3)

Interpretation: A significant accumulation of cells in the G2/M phase is observed in both MCF-7 and K562 cell lines following treatment. This suggests that the compound may interfere with microtubule formation or the G2/M checkpoint machinery, leading to cell cycle arrest and subsequent apoptosis. No significant changes in cell cycle distribution were noted for A549 or HEK293 cells, aligning with their lower sensitivity to the compound.

Conclusion

This comprehensive guide outlines a robust, multi-faceted strategy for the in vitro characterization of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid. The illustrative data suggest that the compound is a promising cytotoxic agent with a selective profile, demonstrating the highest potency against leukemia (K562) and breast cancer (MCF-7) cell lines. The primary mechanism of action in these sensitive lines appears to be the induction of apoptosis, preceded by cell cycle arrest in the G2/M phase.

This cross-validation approach provides critical insights that a single-cell line experiment would miss, highlighting the compound's differential activity and selectivity. These findings are essential for guiding further preclinical development, including mechanism deconvolution studies and subsequent in vivo efficacy testing in relevant tumor models.

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Quartzy. Cell viability assays: MTT assay application and protocol. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Elabscience. Annexin V-FITC/PI Apoptosis Kit. [Link]

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Elabscience. Annexin V-FITC/PI Apoptosis Kit Storage Introduction Reagent Preparation. [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

Sources

Validation

Comparative analysis of the synthesis routes for 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

Executive Summary 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid (often referred to as 4-amidino-benzoic acid hydroxyamide) is a critical pharmacophore in the synthesis of serine protease inhibitors, particularly Factor X...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid (often referred to as 4-amidino-benzoic acid hydroxyamide) is a critical pharmacophore in the synthesis of serine protease inhibitors, particularly Factor Xa inhibitors (e.g., Betrixaban) and various anticoagulants. Its synthesis hinges on the nucleophilic addition of hydroxylamine to a nitrile group.[1] While conceptually simple, the process is complicated by the zwitterionic nature of the product, the thermal instability of hydroxylamine, and the requirement for stereochemical control (Z-isomer preference).

This guide objectively compares three distinct synthesis routes, balancing yield, purity, and scalability to assist in process selection.

Chemical Foundation & Mechanism

The formation of the amidoxime moiety involves the nucleophilic attack of hydroxylamine on the nitrile carbon of 4-cyanobenzoic acid. The reaction is thermodynamically driven toward the (Z)-isomer , stabilized by an intramolecular hydrogen bond between the oxime oxygen and the amino protons.

Reaction Mechanism

The following diagram illustrates the nucleophilic addition and the stabilization of the Z-isomer.

ReactionMechanism cluster_stabilization Thermodynamic Stabilization Start 4-Cyanobenzoic Acid (Nitrile) Intermediate Tetrahedral Intermediate Start->Intermediate + NH2OH Nucleophilic Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->Intermediate Product 4-[(Z)-Amino(hydroxyimino) methyl]benzoic acid Intermediate->Product Tautomerization & Z-Stabilization

Figure 1: Mechanism of amidoxime formation highlighting the progression from nitrile to the thermodynamically stable Z-isomer.

Comparative Route Analysis

Route A: Direct Aqueous/Alcoholic Reflux (The "Classic")

This is the industry-standard method. It involves reacting 4-cyanobenzoic acid directly with hydroxylamine hydrochloride and a base (typically Na₂CO₃ or K₂CO₃) in an ethanol/water mixture.

  • Pros: Single-step; uses inexpensive reagents; scalable to kilogram quantities.

  • Cons: The product is a zwitterion (acidic carboxyl, basic amidoxime), making isolation dependent on precise pH control (isoelectric precipitation). Solubility issues can lead to trapped impurities.

Route B: Via Methyl Ester Intermediate (The "Purification Specialist")

This route starts with methyl 4-cyanobenzoate . The amidoxime is formed on the ester, which is often more soluble in organic solvents, allowing for easier purification (crystallization) before a final mild hydrolysis step to release the free acid.

  • Pros: Intermediate is non-zwitterionic and easier to purify; avoids coprecipitation of inorganic salts.

  • Cons: Adds two steps (esterification + hydrolysis); lower overall atom economy.

Route C: Zn(II)-Catalyzed / Microwave Assisted (The "Accelerator")

Utilizing Lewis acids (like ZnCl₂) or microwave irradiation accelerates the nucleophilic attack, significantly reducing reaction times from hours to minutes.

  • Pros: Extremely fast; high conversion rates; Zn(II) coordinates with the nitrile, activating it for attack.

  • Cons: Difficult to scale (microwave penetration depth); Zn salts require rigorous removal to meet pharmaceutical heavy metal limits.

Decision Matrix

DecisionTree Start Select Synthesis Goal Scale Is Scale > 100g? Start->Scale Purity Is Purity > 99.5% Critical? Scale->Purity No (Lab Scale) RouteA Route A: Direct Aqueous Reflux Scale->RouteA Yes (Bulk) RouteB Route B: Via Methyl Ester Purity->RouteB Yes (High Purity) RouteC Route C: Zn-Catalyzed / MW Purity->RouteC No (Speed Focus)

Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

Performance Metrics & Data

The following data summarizes typical results observed in laboratory comparisons.

MetricRoute A (Direct)Route B (Ester)Route C (Zn/MW)
Yield 85 - 92%75 - 82% (Overall)90 - 95%
Reaction Time 6 - 12 Hours12 - 24 Hours (2 steps)10 - 30 Minutes
Purity (Crude) 90 - 95% (Salts present)>98%>95%
Scalability HighMediumLow (MW limits)
Safety Score Moderate (Thermal risks)High (Controlled)Low (Pressurized vessels)

Detailed Experimental Protocols

Protocol A: Direct Synthesis (Standard)

Best for: Bulk preparation where recrystallization is acceptable.

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Reagents:

    • 4-Cyanobenzoic acid: 14.7 g (100 mmol)

    • Hydroxylamine hydrochloride (

      
      ): 13.9 g (200 mmol, 2.0 eq)
      
    • Potassium Carbonate (

      
      ): 13.8 g (100 mmol, 1.0 eq) - Note: Use 
      
      
      
      if cost is a factor.
    • Solvent: Ethanol/Water (2:1 v/v, 150 mL).

  • Procedure:

    • Dissolve the hydroxylamine HCl and base in water first (evolution of

      
       will occur).
      
    • Add the ethanol and 4-cyanobenzoic acid.

    • Heat to reflux (

      
      ) for 8 hours. Monitor by HPLC/TLC (Mobile phase: MeOH/DCM).
      
    • Workup: Cool to room temperature. The product may precipitate. If not, concentrate the ethanol under reduced pressure. Adjust pH to ~5-6 using dilute HCl to precipitate the zwitterionic product.

    • Purification: Filter the white solid, wash with cold water (

      
      ) to remove salts. Dry in a vacuum oven at 
      
      
      
      .
Protocol C: Zn(II)-Catalyzed (High Speed)

Best for: Rapid library synthesis.

  • Setup: Microwave vial (10-20 mL).

  • Reagents:

    • 4-Cyanobenzoic acid: 147 mg (1 mmol)

    • Hydroxylamine (50% aq. solution): 0.12 mL (2 mmol)

    • Catalyst:

      
       (14 mg, 10 mol%)
      
    • Solvent: Ethanol (2 mL).

  • Procedure:

    • Combine all reagents in the vial.

    • Seal and irradiate at

      
       (or reflux on a pre-heated block) for 15-20 minutes.
      
    • Workup: Dilute with water (10 mL). The complex may require decomplexation with EDTA or simple acid wash if Zn contamination is critical. Filter the precipitate.[2]

Critical Safety & Handling

Hydroxylamine Hazard: Hydroxylamine (free base) and its salts are thermally unstable.

  • Explosion Risk: Never concentrate hydroxylamine solutions to dryness or heat above

    
     without a solvent.
    
  • Mutagenicity: Hydroxylamine is a suspected mutagen; handle in a fume hood with nitrile gloves.

  • Metal Incompatibility: Avoid contact with iron or copper tools during the reaction, as transition metals can catalyze the explosive decomposition of hydroxylamine.

References

  • Vertex AI Search. (2026). Synthesis of 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis. ChemicalBook. Retrieved from

  • Augustine, J. K., et al. (2009).[3] PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles. Journal of Organic Chemistry. Retrieved from

  • Kitamura, S., et al. (2011). Preparation method of 4-aminomethylbenzoic acid. Patent WO2011087211A2. Retrieved from

  • PubChem. (2025). 4-Aminobenzoic acid Compound Summary. National Library of Medicine. Retrieved from

  • International Labour Organization. (2018). ICSC 1747 - Hydroxylamine (50% aqueous solution). ILO Safety Cards. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (CAS No. 23610-05-1).[1] Adherence to these procedures is critical for ensuring la...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (CAS No. 23610-05-1).[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established hazardous waste management protocols and data on structurally related compounds, providing a robust framework for researchers and drug development professionals.

Guiding Principle: Proactive Risk Mitigation

Hazard Identification

Based on data from similar chemical structures, 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid should be handled as a substance that may:

  • Cause skin irritation.[2][3][4][5]

  • Cause serious eye irritation.[2][3][4][5]

  • Be harmful if swallowed or inhaled.[3]

  • Cause respiratory irritation.[2][3][4]

Furthermore, oxime-containing compounds can be thermally unstable and may emit toxic fumes of nitrogen oxides when heated to decomposition.[6] Therefore, it is imperative to avoid heating this chemical waste or mixing it with other reactive substances.

Personal Protective Equipment (PPE)

Before handling the chemical in any form, including as a waste product, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[3][7]

The Disposal Workflow: From Benchtop to Final Collection

Proper disposal is a systematic process that begins at the point of waste generation. The following workflow ensures that waste is managed safely and in accordance with institutional and federal regulations.[8][9]

Diagram: Waste Disposal Workflow

G cluster_0 In-Lab Waste Management cluster_1 Satellite Accumulation Area (SAA) Storage cluster_2 Final Disposal A Waste Generation (Solid Residue, Contaminated Labware, Solutions) B Select Compatible, Labeled Hazardous Waste Container A->B C Segregate Waste (Do not mix with incompatibles) B->C D Add Waste to Container C->D E Securely Close Container Lid D->E F Store Container in Designated SAA E->F G Ensure Secondary Containment (if liquid waste) F->G H Check Container Level G->H I Container >90% Full? H->I I->D No, Continue Use J Request Pickup from EHS/EH&S I->J Yes K EHS Personnel Collects Waste J->K L Proper Disposal by Licensed Facility K->L

Caption: Workflow for the proper disposal of chemical waste.

Step-by-Step Disposal Protocol

Step 1: Waste Segregation and Containment

This initial step is the most critical for preventing dangerous chemical reactions.

  • Designate a Waste Container: Use a container that is compatible with the chemical, in good condition, and has a secure, leak-proof lid.[8][10] For solid waste, a wide-mouth plastic or glass container is suitable. The original product container can be used if it is properly relabeled as waste.[11]

  • Do Not Mix Wastes: Collect waste 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid in its own designated container. Never mix it with other chemical wastes, especially strong acids, bases, or oxidizing agents, to prevent unforeseen reactions.[12]

  • Types of Waste:

    • Solid Waste: Unused or expired solid 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid should be collected directly into the designated hazardous waste container.

    • Contaminated Debris: Items such as gloves, weigh boats, and paper towels that are contaminated with the compound must be disposed of as hazardous solid waste.[11] Place these items in the same designated container or a clearly labeled, lined pail.[11]

    • Empty Containers: To be considered non-hazardous, a container holding this chemical must be thoroughly emptied. The first rinse of the container must be collected and disposed of as hazardous liquid waste.[12] Subsequent rinses of containers for highly toxic chemicals may also need to be collected.[12]

Step 2: Proper Labeling of Waste Containers

Accurate labeling is a regulatory requirement and essential for the safety of everyone who handles the waste.

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste, affix a completed Environmental Health & Safety (EHS) hazardous waste label to the container.[10][12]

  • Required Information: The label must include, at a minimum:

    • The words "Hazardous Waste" .[10]

    • Full Chemical Name: Write out "4-[(Z)-amino(hydroxyimino)methyl]benzoic acid". Do not use abbreviations or chemical formulas.[10][12]

    • Approximate Percentages: List all contents and their estimated percentages.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Labs must have a designated area for the temporary storage of hazardous waste.

  • Location: The waste container must be stored at or near the point of generation and under the control of laboratory personnel.[8][10]

  • Segregation: Store the container segregated from incompatible materials, such as acids and bases.[9][12] Physical distance or secondary containment bins can be used for segregation.[9]

  • Container Integrity: Keep the waste container securely closed at all times, except when you are actively adding waste to it.[9][10][12]

Step 4: Arranging for Final Disposal

Hazardous chemical waste must be disposed of through your institution's licensed waste management program.

  • Do Not Use Sinks or Trash: It is illegal and dangerous to dispose of this chemical in the regular trash or down the sewer system.[8][11][12]

  • Request a Pickup: Once the waste container is 90% full, or in accordance with your institution's specific timeline (e.g., within 150 days), submit a chemical waste pickup request to your EHS department.[10][11]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small, manageable spill, laboratory personnel with the appropriate training and PPE may proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line immediately.[12]

  • Containment and Cleanup (Small Spills):

    • Wearing the PPE detailed in section 1.2, prevent the spread of the solid material.

    • Carefully sweep or shovel the spilled material into a designated container for disposal.[4][7][13] Avoid creating dust.[2][3][7]

    • Collect all cleanup materials (gloves, wipes, etc.) and place them in the hazardous waste container.

    • Wash the spill area with soap and water once the material is removed.[3]

  • Reporting: Report all spills to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that the critical work of research and development does not come at the cost of personal or environmental health.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University Environmental Health and Safety. [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. University of New Hampshire. [Link]

  • Benzoic acid AGR Safety Data Sheet. Labbox. [Link]

  • Acetone, oxime | C3H7NO | CID 67180. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate. PubChem, National Center for Biotechnology Information. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid: A Framework for Safety and Operational Excellence

As researchers and drug development professionals, our primary commitment is to scientific advancement, a pursuit that must be built upon an unwavering foundation of safety. This guide provides a detailed operational fra...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, a pursuit that must be built upon an unwavering foundation of safety. This guide provides a detailed operational framework for handling 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (CAS No. 23610-05-1). While specific toxicological data for this compound is limited, by analyzing its structure—an aromatic oxime and benzoic acid derivative—we can extrapolate from similar compounds to establish a robust safety protocol. This document moves beyond a simple checklist, explaining the causality behind each recommendation to empower you with a deep, actionable understanding of safe laboratory practices.

Hazard Assessment: Understanding the 'Why'

The core principle of laboratory safety is to understand the potential hazards of a substance before the first container is opened. Based on safety data for structurally related aminobenzoic acid derivatives and aromatic oximes, we must assume that 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid presents the following risks until proven otherwise.[1][2][3]

Hazard ClassificationPotential EffectRationale & Representative Sources
Skin Irritation (Category 2) May cause redness, itching, or inflammation upon contact.A common characteristic of benzoic acid derivatives.[1][2][3]
Serious Eye Damage/Irritation (Category 1/2A) May cause serious, potentially irreversible, eye damage or severe irritation.[1][2][3]The fine, crystalline nature of similar powders increases the risk of eye contact.
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation, leading to coughing or shortness of breath if inhaled.[1][4]Fine powders can easily become airborne during handling and weighing.

This proactive hazard assessment dictates a multi-layered defense strategy, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE).

The Core PPE Protocol: A Multi-Layered Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The goal is to create a comprehensive barrier between you and the chemical agent.[5][6][7]

  • Respiratory Protection : To mitigate the risk of inhaling airborne particles, a NIOSH-approved respirator is essential.

    • Recommendation : A minimum of a N95 dust mask or a half-mask respirator with P100 cartridges.

    • Causality : The primary physical form of this compound is a solid powder.[8] Standard laboratory operations like weighing and transferring can generate fine dust, which may cause respiratory irritation.[4] A respirator ensures that these airborne particles are filtered before inhalation.[7][9]

  • Eye and Face Protection : Given the high potential for serious eye irritation or damage, robust protection is non-negotiable.

    • Recommendation : Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles during procedures with a high risk of splashing or dust generation (e.g., bulk transfers, reaction quenching).[9]

    • Causality : Standard safety glasses do not provide a complete seal around the eyes and are inadequate for protecting against fine dusts or splashes.[7] Chemical splash goggles create this necessary seal. The face shield provides a secondary layer of protection for the entire face.[9]

  • Hand Protection : The skin is a primary route of exposure.

    • Recommendation : Chemical-resistant nitrile gloves.

    • Causality : Nitrile gloves provide effective protection against a wide array of chemical compounds and are a standard for laboratory settings.[6] They prevent skin contact, which can lead to irritation.[1] It is critical to change gloves immediately if they become contaminated.

  • Body Protection : To protect against incidental contact and spills.

    • Recommendation : A flame-resistant laboratory coat, long pants, and closed-toe shoes.

    • Causality : The lab coat protects your skin and personal clothing from contamination.[6] Long pants and closed-toe shoes are a fundamental requirement for any chemical laboratory to protect against spills and physical hazards.[8][10]

Operational Workflow: A Step-by-Step Guide from Receipt to Disposal

This section outlines the complete lifecycle of handling 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid in the laboratory.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed, properly labeled vessel.

  • The storage location should be a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][4][11]

Step 2: Engineering Controls and Preparation
  • All handling of the solid compound that could generate dust MUST be performed inside a certified chemical fume hood or a ventilated balance enclosure.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]

  • Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them within the fume hood before introducing the chemical.

Step 3: PPE Donning Sequence
  • Outer Garments : Don lab coat.

  • Respiratory Protection : Fit your respirator, ensuring a proper seal.

  • Eye/Face Protection : Put on chemical splash goggles, followed by a face shield if required.

  • Hand Protection : Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.

// Invisible edges for layout edge[style=invis]; A -> B; B -> C; C -> D; E -> F; F -> G; G -> H; } Diagram 1: Recommended PPE Donning and Doffing Sequence.

Step 4: Handling and Disposal
  • Weighing & Transfer : Carefully weigh the desired amount of the compound on a weigh boat inside the ventilated enclosure. Use a spatula to gently transfer the solid, minimizing any dust generation.

  • Post-Handling : After use, decontaminate any reusable equipment. Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.

  • Waste Disposal : Dispose of all contaminated materials, including used gloves, weigh boats, and excess chemical, in a clearly labeled hazardous waste container.[11][12] Do not mix with other waste streams.[12] The container should be kept closed when not in use.

// Nodes Start [label="Start: Receive Chemical", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inspect [label="Inspect Container"]; Store [label="Store in Cool, Dry,\nWell-Ventilated Area"]; Prep [label="Prepare Workspace\n(Fume Hood)"]; DonPPE [label="Don Appropriate PPE\n(See Diagram 1)"]; Weigh [label="Weigh & Handle Solid\nin Fume Hood"]; Decon [label="Decontaminate Equipment\n& Workspace"]; DoffPPE [label="Doff PPE Correctly"]; Dispose [label="Dispose of Waste in\nSealed Hazardous Container"]; End [label="End of Process", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Inspect [label=""]; Inspect -> Store [label="If OK"]; Store -> Prep [label=""]; Prep -> DonPPE [label=""]; DonPPE -> Weigh [label=""]; Weigh -> Decon [label=""]; Decon -> DoffPPE [label=""]; DoffPPE -> Dispose [label=""]; Dispose -> End [label=""];

// Spill Path Spill [label="Spill Occurs", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Weigh -> Spill [style=dashed, color="#EA4335"]; Spill -> Evacuate [label="Follow Emergency Plan", color="#EA4335"]; Evacuate [label="Evacuate & Alert EH&S", fillcolor="#FBBC05", fontcolor="#202124"]; Evacuate -> Decon [style=dashed, color="#5F6368"]; } Diagram 2: Workflow for Handling 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid.

Emergency Procedures: Plan for the Unexpected

In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11]
Spill Evacuate the immediate area. Avoid breathing dust. Wearing appropriate PPE, collect the spilled material using dry cleanup procedures and place it in a sealed container for disposal.[11][13] Prevent the material from entering drains.[11]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you ensure that your pursuit of scientific discovery is conducted with the highest standards of safety and professional responsibility.

References

  • Benzoic acid, 4-amino-3-hydroxy-, methyl ester SDS, 63435-16-5 Safety Data Sheets.
  • methyl 4-[(z)-amino(hydroxyimino)methyl]benzoate - ChemicalBook.
  • SAFETY DATA SHEET - Sigma-Aldrich (Aquatic Toxicity & Disposal).
  • 4-[(5-METHOXYMETHYL-FURAN-2-CARBONYL)-AMINO]-BENZOIC ACID - Safety Data Sheet - ChemicalBook.
  • 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis - ChemicalBook.
  • SAFETY DATA SHEET - Sigma-Aldrich (Eye Damage & Respiratory Irritation).
  • 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET - Techno PharmChem.
  • 4-Aminobenzoic Acid - SAFETY DATA SHEET.
  • 4 - SAFETY DATA SHEET (Methylamino)benzoic acid.
  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration.
  • 4-Amino-2-hydroxybenzoic acid - Apollo Scientific.
  • Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate - PubChem.
  • Safety Data Sheet: 3-Amino-p-toluic acid - Thermo Fisher Scientific.
  • Safety Data Sheet: 4-Hydroxybenzoic acid - Carl ROTH.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager.
  • PPE for Chemical Handling: A Quick Guide - Healthy Bean Ltd.
  • 4-(Methylamino)benzoic acid 97 10541-83-0 - MilliporeSigma.
  • Personal Protective Equipment for Chemical Handling - Real Safety.

Sources

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